molecular formula C5H6BrClO B2845637 2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one CAS No. 1215365-72-2

2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one

Cat. No.: B2845637
CAS No.: 1215365-72-2
M. Wt: 197.46
InChI Key: PPFFZSUXZGBQDY-UHFFFAOYSA-N
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Description

2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one is a useful research compound. Its molecular formula is C5H6BrClO and its molecular weight is 197.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(1-chlorocyclopropyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrClO/c6-3-4(8)5(7)1-2-5/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFFZSUXZGBQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)CBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one, a halogenated cyclopropyl ketone of significant interest in synthetic chemistry. While direct literature on this specific molecule is sparse, this document extrapolates from closely related analogues and established chemical principles to detail its probable physicochemical properties, synthesis, reactivity, and potential applications. The unique structural combination of an α-bromo ketone, a carbonyl group, and a 1-chlorocyclopropyl moiety imparts a distinct reactivity profile, making it a potentially valuable building block in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries. This guide is intended to serve as a foundational resource for researchers looking to explore the chemistry and utility of this compound.

Introduction and Strategic Importance

Halogenated ketones, particularly α-haloketones, are pivotal intermediates in organic synthesis, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. The incorporation of a cyclopropyl ring, a common motif in medicinal chemistry, can enhance the metabolic stability and binding affinity of bioactive molecules. This compound combines these features, presenting a trifunctional scaffold with multiple reactive centers. Its chlorinated analogue, 2-chloro-1-(1-chlorocyclopropyl)ethanone, is a known key intermediate in the industrial synthesis of prothioconazole, a broad-spectrum triazolethione fungicide.[1][2] This established application underscores the potential of the bromo-analogue as a valuable precursor for novel agrochemicals and pharmaceuticals. The strategic placement of the bromine atom offers a different leaving group potential compared to its chloro counterpart, potentially enabling alternative synthetic strategies and reaction kinetics.

Estimated Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following properties are estimated based on data from structurally similar compounds, such as 2-bromo-1-cyclopropylethanone[3][4][5] and 2-chloro-1-(1-chlorocyclopropyl)ethanone.[6][7]

PropertyEstimated ValueNotes
Molecular Formula C₅H₆BrClO
Molecular Weight 197.46 g/mol
Appearance Likely a colorless to pale yellow liquid or solidBased on analogues.[4][6]
Boiling Point > 200 °C at 760 mmHg (with decomposition)Estimated to be higher than 2-bromo-1-cyclopropylethanone (191.6 °C).[3]
Density ~1.7 - 1.8 g/cm³Higher than 2-bromo-1-cyclopropylethanone (~1.7 g/cm³).[3]
Solubility Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, acetone). Insoluble in water.Typical for α-haloketones.
Stability Stable under anhydrous conditions. May be sensitive to light and moisture.

Synthesis and Mechanistic Considerations

The most probable synthetic route to this compound is the α-bromination of the precursor ketone, 1-(1-chlorocyclopropyl)ethan-1-one. This transformation can be achieved using various brominating agents.

Proposed Synthetic Pathway

Synthetic Pathway Cyclopropyl methyl ketone Cyclopropyl methyl ketone 1-(1-chlorocyclopropyl)ethan-1-one 1-(1-chlorocyclopropyl)ethan-1-one Cyclopropyl methyl ketone->1-(1-chlorocyclopropyl)ethan-1-one Chlorination (e.g., Cl2, catalyst) This compound This compound 1-(1-chlorocyclopropyl)ethan-1-one->this compound α-Bromination (e.g., Br2, acid catalyst)

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 1-(1-chlorocyclopropyl)ethan-1-one

This step is analogous to the synthesis of the intermediate for prothioconazole.[1]

  • To a solution of cyclopropyl methyl ketone in a suitable solvent (e.g., dichloromethane), add a catalyst such as a compound containing metallic aluminum.[1]

  • Cool the reaction mixture to a low temperature (e.g., -5 to 15 °C).

  • Slowly bubble chlorine gas through the solution while maintaining the temperature.

  • Monitor the reaction by Gas Chromatography (GC) until the desired conversion is achieved.

  • Upon completion, quench the reaction and work up to isolate the crude product.

  • Purify the 1-(1-chlorocyclopropyl)ethan-1-one by vacuum distillation.

Step 2: α-Bromination to this compound

This procedure is based on general methods for the acid-catalyzed bromination of ketones.[8][9]

  • Dissolve 1-(1-chlorocyclopropyl)ethan-1-one in a suitable solvent, such as acetic acid or diethyl ether.

  • Add a catalytic amount of a strong acid (e.g., HBr).

  • Slowly add a stoichiometric amount of bromine (Br₂) to the solution at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by Thin Layer Chromatography or GC).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer with a solution of sodium thiosulfate to remove excess bromine, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Further purification can be achieved by vacuum distillation or column chromatography.

Mechanistic Insights

The acid-catalyzed α-bromination proceeds through an enol intermediate. The rate-determining step is the formation of the enol, which then rapidly attacks the electrophilic bromine.[8][9]

Bromination Mechanism cluster_0 Enol Formation (Rate-Determining) cluster_1 Electrophilic Attack Ketone R-C(=O)-CH3 Protonated Ketone R-C(=O+H)-CH3 Ketone->Protonated Ketone + H+ Enol R-C(OH)=CH2 Protonated Ketone->Enol - H+ Enol_react R-C(OH)=CH2 Intermediate R-C(=O+H)-CH2Br Enol_react->Intermediate + Br2 Bromonium Ion Br-Br Product R-C(=O)-CH2Br Intermediate->Product - H+

Caption: Mechanism of acid-catalyzed α-bromination of a ketone.

Reactivity and Synthetic Utility

This compound is a versatile synthetic intermediate due to its multiple reactive sites.

Nucleophilic Substitution

The carbon atom bearing the bromine is highly electrophilic and susceptible to nucleophilic substitution by a variety of nucleophiles, including amines, thiols, and azoles. This is a key reaction for introducing new functional groups. For instance, reaction with 1,2,4-triazole is a crucial step in the synthesis of prothioconazole from the chloro-analogue.[10][11]

Reactions at the Carbonyl Group

The carbonyl group can undergo standard ketone reactions, such as reduction to a secondary alcohol, or addition of organometallic reagents.

Cyclopropyl Ring Reactivity

The cyclopropyl ring, particularly when activated by the adjacent carbonyl group, can participate in ring-opening reactions under certain conditions, such as with strong nucleophiles or under radical conditions.[12][13] This can provide access to linear structures that would be otherwise difficult to synthesize.

Reactivity Target Compound This compound Nucleophilic Substitution Product Substitution at C-Br Target Compound->Nucleophilic Substitution Product Nu: Carbonyl Addition Product Addition to C=O Target Compound->Carbonyl Addition Product R-MgX or NaBH4 Ring-Opened Product Cyclopropyl Ring Opening Target Compound->Ring-Opened Product Certain conditions

Caption: Key reaction pathways of the target compound.

Potential Applications

Given its structural features and reactivity, this compound is a promising building block in several areas:

  • Agrochemicals: As an analogue of a key prothioconazole intermediate, it can be used to synthesize novel fungicides and other pesticides.[1][2]

  • Pharmaceuticals: The cyclopropyl ketone moiety is present in various bioactive molecules. This compound could serve as a precursor for the synthesis of new therapeutic agents. α-amino ketones, accessible from α-bromo ketones, are important pharmacophores.[2]

  • Heterocyclic Chemistry: It is an excellent starting material for the synthesis of a wide range of heterocyclic compounds, such as imidazoles, thiazoles, and oxazoles, through condensation reactions with appropriate nucleophiles.

Safety and Handling

  • Toxicity: Assumed to be toxic if swallowed and corrosive.[5] α-Haloketones are generally lachrymatory and skin irritants.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Storage: Store in a cool, dry, dark place under an inert atmosphere to prevent decomposition.

  • Incompatibilities: Avoid contact with strong bases, oxidizing agents, and reducing agents.

Conclusion

This compound represents a chemical entity with considerable synthetic potential. By leveraging the known chemistry of its structural components, this guide provides a framework for its synthesis, predicts its key properties, and outlines its likely reactivity and applications. For researchers in agrochemical and pharmaceutical development, this compound offers a versatile platform for the creation of novel and complex molecular architectures. Further experimental investigation is warranted to fully elucidate its chemical behavior and unlock its full potential as a valuable synthetic building block.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Ji, H., Niu, Y., Liu, D., Wang, W., & Dai, C. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Polish Journal of Chemical Technology, 19(1), 41-47.
  • 2-Bromo-1-cyclopropylethanone(CAS#:69267-75-0) MSDS, Density, Boiling Point, Structure, Formula, Molecular Weight. (2025, August 21). Chemsrc. Retrieved February 15, 2026, from [Link]

  • CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone. (n.d.). Google Patents.
  • 2-Bromo-1-cyclopropylethanone - Introduction. (2024, April 9). ChemBK. Retrieved February 15, 2026, from [Link]

  • 2-Bromo-1-cyclopropylethan-1-one | C5H7BrO | CID 10920841. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Ji, H., Niu, Y., Liu, D., Wang, W., & Dai, C. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Polish Journal of Chemical Technology, 19(1), 41-47.
  • Improved Process For Manufacture Of Prothioconazole. (n.d.). Quick Company. Retrieved February 15, 2026, from [Link]

  • Synthesis of the Intermediate for Prothioconazole. (n.d.). CABI Digital Library. Retrieved February 15, 2026, from [Link]

  • 2-Bromo-1-Cyclopropylethanol | C5H9BrO | CID 55266320. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • De Kimpe, N., & De Vleeschauwer, M. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3584.
  • Synthesis of α-Bromoketones. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • 2-Chloro-1-cyclopropylethan-1-one | C5H7ClO | CID 12466591. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • 22.3: Alpha Halogenation of Aldehydes and Ketones. (2025, March 9). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Developments in the synthesis of α,α-dibromoacetophenones and related compounds. (2019, March 8). ResearchGate. Retrieved February 15, 2026, from [Link]

  • CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. (n.d.). Google Patents.
  • Guha, S., Rajeshkumar, V., Kotha, S. S., & Sekar, G. (2015). A versatile and one-pot strategy to synthesize α-amino ketones from benzylic secondary alcohols using N-bromosuccinimide. Organic letters, 17(3), 406–409.
  • NMR determination of the fate of the cyclopropyl ring. A, partial... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Scheme 1. Mechanisms of Cyclopropyl Ketone C-C Activation. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • 13 C nmr studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. (n.d.). Sci-Hub. Retrieved February 15, 2026, from [Link]

  • Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. (2023, July 10). PMC. Retrieved February 15, 2026, from [Link]

  • 22.3: Alpha Halogenation of Aldehydes and Ketones. (2023, January 29). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • 1H NMR Chemical Shift. (2022, March 9). Oregon State University. Retrieved February 15, 2026, from [Link]

  • Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1963). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 28(4), 1104–1107.
  • Radical anion rearrangements. aryl cyclopropyl ketyl anions. (n.d.). VTechWorks. Retrieved February 15, 2026, from [Link]

  • Chiral Cyclopropenyl Ketones— Reactive and Selective Diels-Alder Dienophiles. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Sloop, J. C. (2012). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Journal of Chemistry, 2013, 1-9.

Sources

2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Methodologies of Halogenated Cyclopropyl Ketones

Introduction

In the landscape of modern medicinal chemistry and drug development, halogenated ketones serve as pivotal building blocks for the synthesis of complex heterocyclic scaffolds. This guide focuses on the specific class of α-halo cyclopropyl ketones, with an initial focus on the molecular characteristics of 2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one. Due to the limited availability of experimental data for this specific molecule in public literature, this document will also provide a comprehensive overview of the closely related and well-documented analogue, 2-Bromo-1-cyclopropylethanone . The structural similarities and shared reactive potential make the latter an excellent proxy for understanding the chemical behavior and synthetic utility of this class of compounds.

The primary objective of this whitepaper is to furnish researchers, scientists, and drug development professionals with a detailed understanding of the fundamental properties, synthesis, and safe handling of these valuable chemical intermediates.

Part 1: Analysis of this compound

Molecular Structure and Weight Calculation

The IUPAC name "this compound" defines a precise molecular architecture. The structure consists of an ethanone backbone, substituted at the C1 position with a 1-chlorocyclopropyl group and at the C2 position with a bromine atom.

Based on this structure, the molecular formula is determined to be C₅H₆BrClO. The molecular weight is calculated as follows:

  • Carbon (C): 5 atoms × 12.011 amu = 60.055 amu

  • Hydrogen (H): 6 atoms × 1.008 amu = 6.048 amu

  • Bromine (Br): 1 atom × 79.904 amu = 79.904 amu

  • Chlorine (Cl): 1 atom × 35.453 amu = 35.453 amu

  • Oxygen (O): 1 atom × 15.999 amu = 15.999 amu

Total Molecular Weight = 197.459 g/mol

This calculated molecular weight is a crucial piece of information for any theoretical studies or future synthetic endeavors involving this compound.

Part 2: A Comprehensive Guide to 2-Bromo-1-cyclopropylethanone

As a close structural analogue, 2-Bromo-1-cyclopropylethanone (CAS No: 69267-75-0) provides a practical foundation for understanding the properties and reactivity of α-bromo cyclopropyl ketones.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of 2-Bromo-1-cyclopropylethanone is presented in the table below. This data is essential for reaction planning, purification, and storage.

PropertyValueSource
Molecular Formula C₅H₇BrO[1], [2]
Molecular Weight 163.01 g/mol [1], [2]
CAS Number 69267-75-0[1]
Appearance Colorless to light yellow liquid or solid[1]
Boiling Point 60-65 °C at 10 Torr[1]
Density ~1.669 g/cm³[1]
Refractive Index 1.543[1]

Spectroscopic Data:

While a comprehensive public database of spectra for this specific compound is not available, typical spectroscopic features can be inferred from its structure. For instance, ¹H NMR spectra of similar compounds show characteristic signals for the cyclopropyl and bromomethyl protons.[3]

Synthesis of 2-Bromo-1-cyclopropylethanone

The synthesis of α-bromoketones is a well-established transformation in organic chemistry. A common and effective method involves the direct bromination of the corresponding ketone.

Reaction Workflow:

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product Cyclopropyl_methyl_ketone Cyclopropyl methyl ketone Reaction_Vessel Reaction at -5 °C Cyclopropyl_methyl_ketone->Reaction_Vessel Bromine Bromine (Br₂) Bromine->Reaction_Vessel Solvent Methanol (MeOH) Solvent->Reaction_Vessel Quenching Quench with Water Reaction_Vessel->Quenching Extraction Extract with Ether Quenching->Extraction Washing Wash with NaHCO₃ soln. Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Final_Product 2-Bromo-1-cyclopropylethanone Concentration->Final_Product

Caption: Synthetic workflow for 2-Bromo-1-cyclopropylethanone.

Detailed Experimental Protocol:

This protocol is adapted from a general procedure for the synthesis of α-bromoketones.[3]

  • Preparation: A solution of cyclopropyl methyl ketone (1 equivalent) in methanol is prepared in a reaction vessel equipped with a stirrer and cooled to -5 °C in an ice-salt bath.

  • Bromination: Bromine (1 equivalent) is added dropwise to the cooled solution. The reaction mixture is stirred at -5 °C for 2 hours.

  • Quenching: After the reaction is complete, water is added to the mixture.

  • Work-up: The reaction system is allowed to warm to room temperature and is then extracted with diethyl ether.

  • Purification: The organic layer is separated, washed with a saturated solution of sodium bicarbonate, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • Final Product: The resulting oil is 2-Bromo-1-cyclopropylethanone.

Causality in Experimental Choices:

  • Low Temperature: The reaction is conducted at -5 °C to control the reactivity of bromine and to minimize the formation of polybrominated byproducts.

  • Methanol as Solvent: Methanol is a suitable solvent that can dissolve the starting material and is relatively inert under the reaction conditions.

  • Aqueous Work-up and Bicarbonate Wash: The water quench stops the reaction, and the sodium bicarbonate wash neutralizes any remaining acidic byproducts, such as hydrobromic acid.

Applications in Organic Synthesis

2-Bromo-1-cyclopropylethanone is a versatile intermediate in organic synthesis. It is used in the preparation of various heterocyclic compounds, including:

  • Pyrrolo[2,1-f]purine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives, which have been investigated as potent and selective human A3 adenosine receptor antagonists.[3]

  • Indolizine derivatives that have shown activity against the Hep-G2 cancer cell line.[3]

Safety and Handling

Hazard Identification:

2-Bromo-1-cyclopropylethanone is classified as a hazardous substance. It is toxic if swallowed and causes serious eye irritation.[4][5]

  • GHS Hazard Statements: H301 (Toxic if swallowed), H318 (Causes serious eye damage), H319 (Causes serious eye irritation).[4][5]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[4]

  • Skin Protection: Wear appropriate protective gloves and clothing.[4]

  • Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[4]

First-Aid Measures:

  • If Swallowed: Get emergency medical help immediately.[4]

  • In Case of Eye Contact: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical help.[4]

Storage and Disposal:

  • Storage: Store in a locked, refrigerated, and well-ventilated place. Keep the container tightly closed.[5]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[5]

Conclusion

While direct experimental data on this compound remains elusive, its theoretical molecular weight of 197.459 g/mol can be confidently calculated. For practical applications and a deeper understanding of this class of molecules, 2-Bromo-1-cyclopropylethanone serves as an excellent and well-documented analogue. Its synthesis, physicochemical properties, and safety precautions, as detailed in this guide, provide a solid foundation for researchers working with α-halo cyclopropyl ketones. The synthetic versatility of these compounds ensures their continued importance as building blocks in the development of novel therapeutic agents and other advanced materials.

References

  • ChemBK. 2-Bromo-1-cyclopropylethanone. [Link]

  • PubChem. 2-Bromo-1-cyclopropylethan-1-one. [Link]

  • PubChem. 2-Bromo-1-Cyclopropylethanol. [Link]

  • The Royal Society of Chemistry. Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo. [Link]

  • PrepChem.com. Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. [Link]

  • Google Patents. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.
  • PubChem. Ethanone, 1-(1-chlorocyclopropyl)-. [Link]

  • NIST WebBook. Ethanone, 1-cyclopropyl-. [Link]

  • Pharmaffiliates. 2-Bromo-1-(2-chlorophenyl)ethan-1-one. [Link]

Sources

Synthesis pathway for 2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one

Introduction: The Significance of α-Halo Cyclopropyl Ketones

α-Haloketones are a class of highly versatile synthetic intermediates, prized for their bifunctional reactivity.[1][2] The presence of two adjacent electrophilic centers—the carbonyl carbon and the halogen-bearing α-carbon—allows for a wide array of chemical transformations, making them invaluable building blocks in the synthesis of complex organic molecules, particularly heterocycles.[1][3] The target molecule of this guide, this compound, incorporates the unique structural and electronic properties of a cyclopropyl ring, a motif known to enhance biological activity and metabolic stability in agrochemicals and pharmaceuticals.[4] This guide provides a comprehensive, technically-grounded pathway for the synthesis of this valuable compound, intended for researchers and professionals in chemical and drug development.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a two-stage approach. The primary disconnection is at the Cα-Br bond, pointing to an α-bromination of a ketone precursor. This precursor is identified as 1-(1-chlorocyclopropyl)ethan-1-one. The second disconnection breaks the cyclopropane ring, leading back to a linear halo-alkane precursor.

Our forward synthesis strategy is therefore structured as follows:

  • Part 1: Cyclization to form the Ketone Precursor. Synthesis of 1-(1-chlorocyclopropyl)ethan-1-one via an intramolecular cyclization of a linear dichloro-ketone.

  • Part 2: α-Bromination. Selective bromination at the α-position of the synthesized ketone to yield the final product.

This pathway is chosen for its efficiency and reliance on well-established, high-yielding reaction classes.

G Target This compound Bromination α-Bromination Target->Bromination Disconnection (Cα-Br) Precursor 1-(1-chlorocyclopropyl)ethan-1-one Cyclization Intramolecular Cyclization Precursor->Cyclization Disconnection (Cyclopropane Ring) StartingMaterial 3,5-Dichloro-2-pentanone Bromination->Precursor Cyclization->StartingMaterial G start 3,5-Dichloro-2-pentanone enolate Enolate Intermediate start->enolate + Base - H⁺ product 1-(1-chlorocyclopropyl)ethan-1-one enolate->product Intramolecular SN2 - Cl⁻

Caption: Reaction workflow for precursor synthesis.

Experimental Protocol: Synthesis of 1-(1-chlorocyclopropyl)ethan-1-one

This protocol is adapted from methodologies described in patent literature, optimized for laboratory scale. [5] Materials:

  • 3,5-Dichloro-2-pentanone

  • Sodium hydroxide (or other strong base)

  • Polyol solvent (e.g., ethylene glycol)

  • Round-bottom flask equipped with a distillation apparatus

  • Heating mantle

  • Vacuum source

Procedure:

  • Reaction Setup: In a round-bottom flask, add the polyol solvent and the alkali (e.g., sodium hydroxide). The molar ratio of 3,5-dichloro-2-pentanone to alkali should be approximately 1:2. [5]2. Heating: Heat the mixture to 110–130 °C under constant stirring. [5]3. Addition of Starting Material: Slowly add 3,5-dichloro-2-pentanone dropwise into the heated reaction mixture.

  • Product Distillation: Concurrently, control the internal pressure to approximately 30 mmHg. The product, 1-(1-chlorocyclopropyl)ethan-1-one, will distill from the reaction mixture as it is formed. [5]5. Collection: Collect the distilled product. The reported yield for this method is high, potentially reaching up to 92%. [5]6. Purification: The collected distillate is often of high purity. If necessary, further purification can be achieved by fractional distillation.

Part 2: α-Bromination of 1-(1-chlorocyclopropyl)ethan-1-one

With the ketone precursor in hand, the final step is the selective bromination of the methyl group adjacent to the carbonyl. α-Halogenation of ketones is a fundamental transformation, typically proceeding through an enol or enolate intermediate. [6]Using N-Bromosuccinimide (NBS) with an acid catalyst provides a reliable and selective method for this transformation. [7]

Mechanism of Acid-Catalyzed Bromination
  • Enol Formation: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., HBr generated in situ or added). This increases the acidity of the α-hydrogens. A subsequent deprotonation at the α-carbon (the methyl group) leads to the formation of a nucleophilic enol intermediate. [6]2. Electrophilic Attack: The electron-rich double bond of the enol attacks the electrophilic bromine of the brominating agent (e.g., Br₂ or protonated NBS).

  • Deprotonation: The resulting intermediate is deprotonated at the carbonyl oxygen to regenerate the carbonyl group, yielding the α-bromo ketone product and the acid catalyst. [6]

Experimental Protocol: α-Bromination

This generalized protocol is based on standard procedures for the α-bromination of ketones. [6][7] Materials:

  • 1-(1-chlorocyclopropyl)ethan-1-one

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) as solvent

  • A catalytic amount of p-Toluenesulfonic acid (p-TsOH) or a few drops of HBr

  • Light source (e.g., a 100W lamp) for radical initiation, if needed, though the ionic pathway is often sufficient.

  • Separatory funnel

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve 1-(1-chlorocyclopropyl)ethan-1-one (1.0 eq) in the chosen solvent (e.g., CCl₄) in a round-bottom flask.

  • Reagent Addition: Add N-Bromosuccinimide (1.0-1.1 eq) and the acid catalyst to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction can be gently heated to reflux to increase the rate. Progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Washing: Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to neutralize the acid), saturated Na₂S₂O₃ solution (to quench any remaining bromine), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Data Presentation

PropertyValueSource
Molecular Formula C₅H₆BrClOCalculated
Molecular Weight 197.46 g/mol Calculated
Appearance Expected to be a liquid or low-melting solid[8]
Boiling Point Not readily available, requires experimental determination-
CAS Number Not assigned for this specific combination-

Safety and Handling

  • 3,5-Dichloro-2-pentanone: Is a corrosive and lachrymatory substance. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • N-Bromosuccinimide (NBS): Is a lachrymator and corrosive. Avoid inhalation of dust and contact with skin. It is also light-sensitive and should be stored properly.

  • α-Haloketones: This class of compounds, including the final product, are potent lachrymators and alkylating agents. [1]They should be handled with extreme care in a fume hood, and all contact with skin and eyes must be avoided.

  • Solvents: Carbon tetrachloride is a known carcinogen and is ozone-depleting; dichloromethane is a suspected carcinogen. Use appropriate engineering controls (fume hood) and PPE.

Conclusion

The synthesis of this compound is a robust two-step process that leverages fundamental organic reactions. The pathway begins with an efficient base-catalyzed intramolecular cyclization to form the key 1-(1-chlorocyclopropyl)ethan-1-one intermediate, followed by a selective acid-catalyzed α-bromination. This guide provides the necessary theoretical framework and practical protocols for researchers to successfully synthesize this valuable and highly reactive chemical building block, opening avenues for further molecular exploration in agrochemical and pharmaceutical development.

References

  • CN104292089A - Synthetic process of 1-chloro-cyclopropanecarbonyl chloride.
  • Al-Zaydi, K. M. (2006). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 11(8), 595-655. [Link]

  • α-Halo ketone. Wikipedia. [Link]

  • cyclopropanecarboxylic acid. Organic Syntheses Procedure. [Link]

  • Nierenstein reaction. Wikipedia. [Link]

  • Diazomethane (CH2N2). Master Organic Chemistry. [Link]

  • Pace, V., & Holzer, W. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3561. [Link]

  • Experiment 1: Friedel-Crafts Acylation. Department of Chemistry, University of Massachusetts. [Link]

  • CN118812351A - A kind of preparation method of cyclopropanecarbonyl chloride.
  • CN104151149A - Synthetic method for 1-acetyl-1-cyclopropane chloride.
  • Diazomethane and Diazoacetic Ester. P. K. College, Contai. [Link]

  • Synthesis of α-bromo aromatic ketones using N-bromosuccinimide. Asian Journal of Organic & Medicinal Chemistry. [Link]

Sources

An In-Depth Technical Guide to the Physical Characteristics of Brominated Cyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Cyclopropyl Ketone Moiety in Modern Chemistry

The cyclopropyl ring, a motif of inherent strain and unique electronic character, offers a fascinating playground for chemists. When appended to a ketone, this three-membered ring imparts distinct reactivity and conformational rigidity, making cyclopropyl ketones valuable building blocks in organic synthesis and medicinal chemistry. The introduction of bromine to this scaffold further enhances its utility, providing a handle for subsequent chemical transformations and modulating the molecule's physical and biological properties. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth insights into the physical and spectroscopic characteristics of brominated cyclopropyl ketones. We will move beyond simple data reporting to explore the underlying principles that govern these properties, providing the causal understanding necessary for rational design and characterization in the laboratory.

The Influence of Bromination on Core Physical Properties

The transition from a simple cyclopropyl ketone, such as cyclopropyl methyl ketone, to its brominated counterpart induces predictable yet significant changes in its physical properties. These alterations are primarily governed by the introduction of the heavy, polarizable, and electronegative bromine atom.

Cyclopropyl methyl ketone is typically a colorless to pale yellow liquid at room temperature.[1][2] It possesses a characteristic fruity odor and is moderately soluble in water (185 g/L at 20°C), while showing excellent solubility in common organic solvents like alcohols and chlorinated solvents.[2][3]

Upon bromination, for instance at the α-position to the carbonyl to form a compound like 2-bromo-1-cyclopropylethan-1-one, several key changes are observed:

  • Molecular Weight: The most immediate change is a substantial increase in molecular weight (e.g., from 84.12 g/mol for C₅H₈O to 163.01 g/mol for C₅H₇BrO).[4][5]

  • Boiling Point & Density: The increased mass and stronger intermolecular van der Waals forces and dipole-dipole interactions resulting from the C-Br bond lead to a significant elevation in boiling point and density. While cyclopropyl methyl ketone boils at approximately 111-114 °C and has a density of about 0.85-0.90 g/mL, its brominated analogues will have considerably higher values.[1][3][6]

  • Solubility: The introduction of the hydrophobic bromine atom generally decreases solubility in polar solvents like water.

These properties are summarized for a comparative overview in the table below.

Table 1: Comparative Physical Properties of Cyclopropyl Methyl Ketone and its α-Bromo Derivative

Property Cyclopropyl Methyl Ketone 2-Bromo-1-cyclopropylethan-1-one (Predicted/Typical) Rationale for Change
Molecular Formula C₅H₈O[4] C₅H₇BrO[5] Addition of one Br, removal of one H.
Molecular Weight 84.12 g/mol [3] 163.01 g/mol [5] Significant mass increase from bromine atom.
Boiling Point 111-114 °C[1] Significantly higher Increased intermolecular forces (van der Waals, dipole-dipole).
Density ~0.898 g/mL[3] > 1.2 g/mL Increased mass-to-volume ratio due to the heavy bromine atom.
Water Solubility 185 g/L (20°C)[3] Lower Increased hydrophobicity from the bromine substituent.

| Refractive Index | ~1.424[1] | Higher | Increased polarizability of the molecule due to bromine. |

Spectroscopic Characterization: A Multi-faceted Approach

Accurate characterization of brominated cyclopropyl ketones relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation.

Infrared (IR) Spectroscopy: Probing the Carbonyl Group

The most prominent feature in the IR spectrum of any ketone is the strong C=O stretching absorption.[7] For saturated, acyclic ketones, this peak typically appears around 1715 cm⁻¹.[8] The conjugation of the cyclopropyl ring with the carbonyl group can influence this frequency. The C-C bonds within the cyclopropane ring have a higher degree of p-character than typical sp³-hybridized carbons, allowing for some electronic conjugation with the carbonyl π-system. This effect tends to lower the C=O stretching frequency slightly.

The introduction of a bromine atom on the α-carbon (the carbon adjacent to the carbonyl) causes a well-documented shift in the C=O absorption to a higher frequency. This is known as the "field effect" or "inductive effect," where the electronegative halogen withdraws electron density from the Cα-C(O) sigma bond, which leads to a stiffening and shortening of the C=O bond. This typically results in a +15 to +25 cm⁻¹ shift.

  • Cyclopropyl Ketone (Unsubstituted): Expect a strong C=O stretch in the range of 1690-1715 cm⁻¹ .

  • α-Bromo Cyclopropyl Ketone: Expect a strong C=O stretch shifted to 1715-1735 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework.

¹H NMR Spectroscopy: The cyclopropyl ring protons exhibit a complex and characteristic set of signals in the upfield region of the spectrum, typically between 0.5 and 1.5 ppm, due to the ring's anisotropic magnetic field.[9]

  • Cyclopropyl Protons: These protons will appear as complex multiplets due to geminal and cis/trans vicinal coupling.

  • α-Protons: Protons on a carbon adjacent to the carbonyl are deshielded and appear in the 2.1–2.6 ppm range.[10]

  • Effect of α-Bromination: Replacing an α-proton with bromine will cause the remaining protons on that carbon to be significantly deshielded, shifting them downfield to the 3.5-4.5 ppm range. The signal for the methine proton on the cyclopropyl ring attached to the carbonyl will also experience a downfield shift.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon: The carbonyl carbon is the most deshielded carbon in the molecule, with a characteristic chemical shift in the range of 190–220 ppm .[10] Studies on cyclopropyl ketones have shown these signals appear reliably in this region.[11]

  • Cyclopropyl Carbons: The carbons of the cyclopropyl ring are unusually shielded, appearing far upfield, typically between 5-20 ppm .

  • Effect of α-Bromination: The carbon atom directly bonded to the bromine (Cα) will have its signal shifted significantly downfield, but the effect is less straightforward than in ¹H NMR and depends on substitution. The primary effect is the deshielding due to electronegativity.

Mass Spectrometry (MS): The Definitive Signature of Bromine

Mass spectrometry is an exceptionally powerful tool for confirming the presence and number of bromine atoms in a molecule. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly equal natural abundance (~50.7% and ~49.3%, respectively).[12]

This isotopic distribution results in a highly characteristic pattern for any bromine-containing fragment, including the molecular ion. A compound with a single bromine atom will exhibit two peaks of almost equal intensity separated by two mass-to-charge units (m/z): the M peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br).[12][13] This 1:1 isotopic pattern is an unambiguous indicator for the presence of one bromine atom.

Common fragmentation pathways for ketones include α-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken.[13] For an α-bromo cyclopropyl ketone, this could lead to the loss of a bromo-methyl radical (•CH₂Br) or a cyclopropyl radical (•C₃H₅), resulting in characteristic fragment ions.

Table 2: Summary of Key Spectroscopic Signatures for an α-Bromo Cyclopropyl Ketone

Technique Feature Expected Observation Rationale
IR Carbonyl (C=O) Stretch Strong absorption at 1715-1735 cm⁻¹ Electronegative bromine at α-position stiffens the C=O bond.[8]
¹H NMR Cyclopropyl Protons Multiplets, 0.5-2.0 ppm Shielding effect of the cyclopropane ring current.[9]
α-Methylene Protons (-C(O)CH ₂Br) Singlet or Doublet, 3.5-4.5 ppm Strong deshielding by both the carbonyl group and the bromine atom.
¹³C NMR Carbonyl Carbon Singlet, >190 ppm Characteristic chemical shift for a ketone carbonyl.[10][11]
α-Methylene Carbon (-C(O)C H₂Br) Singlet, 30-50 ppm Strong deshielding effect from the attached bromine atom.

| MS | Molecular Ion | M and M+2 peaks of nearly equal intensity | Natural 1:1 isotopic abundance of ⁷⁹Br and ⁸¹Br.[12] |

Experimental Protocol: A Self-Validating Workflow for Characterization

This section provides a robust, step-by-step methodology for the complete characterization of a newly synthesized batch of a brominated cyclopropyl ketone, such as 2-bromo-1-cyclopropylethan-1-one. The logic behind each step is explained to ensure a self-validating process.

Step 1: Initial Physical Assessment and Solubility
  • Visual Inspection: Observe the sample's physical state (liquid/solid), color, and clarity.

  • Solubility Test: Test solubility in a polar solvent (e.g., D₂O for NMR) and a non-polar organic solvent (e.g., CDCl₃).

    • Scientist's Note: This initial test informs the choice of solvent for NMR analysis. Chloroform-d (CDCl₃) is typically the first choice for non-polar to moderately polar compounds. Poor solubility can lead to weak NMR signals and inaccurate integration.

Step 2: Mass Spectrometry (MS)
  • Technique Selection: Employ a soft ionization technique such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI).

  • Data Acquisition: Acquire a full-scan mass spectrum.

  • Analysis:

    • Identify the molecular ion region. Look for the characteristic M and M+2 peaks with a ~1:1 intensity ratio.

    • Confirm that the mass corresponds to the expected molecular formula (e.g., 161.97 for C₅H₇⁷⁹BrO and 163.97 for C₅H₇⁸¹BrO).

    • Analyze major fragment ions to corroborate the proposed structure.

    • Scientist's Note: This step is the most critical for confirming the presence of bromine. If the M/M+2 pattern is absent, the bromination reaction has likely failed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.

Step 3: Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid, cast a thin film between two NaCl or KBr plates. For a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).

  • Analysis:

    • Locate the strong C=O stretching band. Its position should be in the expected range of 1715-1735 cm⁻¹.

    • Identify C-H stretching bands (~2850-3100 cm⁻¹) and other fingerprint region absorptions.

    • Scientist's Note: A C=O band significantly below 1715 cm⁻¹ may suggest the starting material (unbrominated ketone) is still present. The absence of a broad O-H stretch around 3300 cm⁻¹ confirms the sample is not a hydrated form.

Step 4: NMR Spectroscopy (¹H, ¹³C, and DEPT-135)
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum.

  • ¹H NMR Analysis:

    • Integrate all signals. The ratio of integrals should match the number of protons in the proposed structure (e.g., for C₅H₇BrO, a ratio of 2:1:4 for the CH₂, CH, and cyclopropyl protons, respectively).

    • Analyze chemical shifts and coupling patterns (multiplicity) to assign signals to specific protons.

  • ¹³C & DEPT-135 Acquisition: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.

  • ¹³C & DEPT-135 Analysis:

    • Identify the low-field carbonyl signal (>190 ppm).

    • Use the DEPT-135 spectrum to differentiate between CH₃/CH (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (like the carbonyl carbon) will be absent in the DEPT-135 spectrum.

    • Assign all carbon signals based on their chemical shifts and DEPT information.

    • Scientist's Note: A combination of 1D and 2D NMR experiments (like COSY and HSQC) can be employed for unambiguous assignment of all protons and carbons in more complex structures.

Visualization of Key Concepts

Diagrams can simplify complex information, making relationships and workflows easier to understand.

G cluster_structure Structural Features cluster_spectra Characteristic Spectroscopic Signals CBr α-Bromine (C-Br) MS MS: M, M+2 peaks (1:1 ratio) CBr->MS Isotopic Signature HNMR ¹H NMR: α-H @ 3.5-4.5 ppm CBr->HNMR Deshielding CO Carbonyl (C=O) IR IR: Strong stretch @ 1715-1735 cm⁻¹ CO->IR Inductive Effect CNMR ¹³C NMR: C=O @ >190 ppm CO->CNMR Deshielding Cyc Cyclopropyl Ring HNMR_cyc ¹H NMR: Ring H @ 0.5-2.0 ppm Cyc->HNMR_cyc Anisotropic Effect

Caption: Correlation between structural features and key spectroscopic signals.

G Sample New Sample Received MS Mass Spectrometry (MS) Sample->MS Confirm Bromine Presence IR Infrared (IR) Spectroscopy MS->IR Confirm Carbonyl Shift NMR NMR Spectroscopy (¹H, ¹³C, DEPT) IR->NMR Elucidate C-H Framework Data Data Analysis & Structure Confirmation NMR->Data Report Final Report Data->Report

Caption: A streamlined workflow for the characterization of brominated cyclopropyl ketones.

Conclusion

The physical characteristics of brominated cyclopropyl ketones are a direct consequence of their unique structural components: the strained three-membered ring, the polar carbonyl group, and the heavy, electronegative bromine atom. A thorough understanding of how these features influence bulk properties like boiling point and solubility, as well as spectroscopic signatures in IR, NMR, and MS, is paramount for any scientist working with these valuable compounds. The distinct isotopic pattern of bromine in mass spectrometry provides an unequivocal confirmation of its presence, while IR and NMR spectroscopy allow for detailed structural elucidation. By following a logical, multi-technique characterization workflow, researchers can confidently verify the identity and purity of these important synthetic intermediates.

References

  • Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N | Request PDF. (2025, August 6). ResearchGate. [Link]

  • LaLonde, R. T., Ferrara, P. B., & Debboli, A. D., Jr. (n.d.). Characteristics of various reactions of bromine with arylcyclopropanes. The Journal of Organic Chemistry. [Link]

  • Ethanone, 1-cyclopropyl-. (n.d.). NIST WebBook. [Link]

  • Alpha Halogenation of Aldehydes and Ketones. (2023, January 29). Chemistry LibreTexts. [Link]

  • Mass spectrometry of halogen-containing organic compounds. (2025, August 5). ResearchGate. [Link]

  • 2-Bromo-1-cyclopropylethan-1-one. (n.d.). PubChem. [Link]

  • Wiberg, K. B., Barth, D. E., & Schertler, P. H. (n.d.). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry. [Link]

  • Isotopes in Mass Spectrometry. (2025, September 27). Chemistry Steps. [Link]

  • Hydrosilylation of cyclopropyl phenyl ketone monitored by the NMR spectroscopy. (n.d.). ResearchGate. [Link]

  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. (2023, April 27). PMC. [Link]

  • β-Bromoketone synthesis by bromination. (n.d.). Organic Chemistry Portal. [Link]

  • 13C n.m.r. studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. (n.d.). [Source not specified]. [Link]

  • Characterization of Synthetic Routes to 'Bromo-DragonFLY' and Benzodifuranyl Isopropylamine Homologues Utilizing Ketone Intermediates. Part 1: Synthesis of Ketone Precursors. (2013, June 24). PubMed. [Link]

  • Introduction to NMR and Its Application in Metabolite Structure Determination. (n.d.). UNL. [Link]

  • The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. (2022, August 1). Spectroscopy Online. [Link]

  • Ketones. (n.d.). OpenOChem Learn. [Link]

  • 19.14: Spectroscopy of Aldehydes and Ketones. (2024, September 30). Chemistry LibreTexts. [Link]

Sources

Advanced Synthesis Guide: Key Intermediates in Prothioconazole Production

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis and key intermediates of Prothioconazole, designed for research and development professionals.

Strategic Overview & Retrosynthetic Analysis

Prothioconazole (CAS: 178928-70-6) is a systemic triazolinthione fungicide.[1] Unlike standard triazoles (e.g., tebuconazole) which rely on a 1,2,4-triazole ring, prothioconazole features a triazole-thione moiety.[2] This structural distinction dictates a unique synthetic strategy, particularly in the final ring-closure or functionalization steps.

Chemical Structure: 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2,4-triazole-3-thione[1][3][4][5][6][7]

Retrosynthetic Logic: The molecule is constructed from three primary synthons:

  • The Core Linker: A propyl backbone containing a quaternary chiral center.

  • The Lipophilic Domain: A 1-chlorocyclopropyl group and a 2-chlorobenzyl group.[6][8][9][10]

  • The Active Pharmacophore: The 1,2,4-triazole-3-thione ring.[6][7][9]

Industrial synthesis typically converges on two advanced pathways:

  • Pathway A (Traditional): Construction of the "Desthio" triazole alcohol followed by sulfurization.

  • Pathway B (Advanced/Green): Epoxide ring-opening with hydrazine, followed by cyclization with glyoxylic acid and thiocyanate.

Primary Synthesis Pathways (Visualized)

Pathway A: The Triazole-Ketone Route (Traditional)

This route builds the carbon skeleton via Grignard addition to a triazole-substituted ketone.

TriazoleKetoneRoute Start 1-Chloro-1-acetylcyclopropane AlphaCl 2-Chloro-1-(1-chlorocyclopropyl)ethanone (Alpha-Chloro Ketone) Start->AlphaCl Chlorination (SO2Cl2) Int_Ketone Key Intermediate A: 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one AlphaCl->Int_Ketone + Triazole / Base Triazole 1,2,4-Triazole Triazole->Int_Ketone Desthio Prothioconazole-desthio (Triazole Alcohol) Int_Ketone->Desthio + Grignard Grignard 2-Chlorobenzyl Magnesium Chloride Grignard->Desthio Product Prothioconazole Desthio->Product Sulfurization Sulfur Sulfur / n-BuLi or Base Sulfur->Product

Figure 1: Traditional synthesis involving the "Desthio" intermediate and late-stage sulfurization.

Pathway B: The Hydrazine-Thiocyanate Route (Advanced)

This route avoids hazardous n-Butyllithium and high-temperature sulfurization by constructing the thione ring in situ.

HydrazineRoute Epoxide Key Intermediate B: 2-(2-chlorobenzyl)-2-(1-chlorocyclopropyl)oxirane Hydrazine_Int Hydrazine Alcohol Intermediate Epoxide->Hydrazine_Int Ring Opening Hydrazine Hydrazine Hydrate Hydrazine->Hydrazine_Int Hydrazone Hydrazono-acetic acid Derivative Hydrazine_Int->Hydrazone Condensation Glyoxylic Glyoxylic Acid Glyoxylic->Hydrazone Product Prothioconazole Hydrazone->Product Cyclization (Acid Catalyzed) Thiocyanate Ammonium/Sodium Thiocyanate Thiocyanate->Product

Figure 2: The "Bayer" advanced route utilizing hydrazine and glyoxylic acid for thione ring formation.

Deep Dive: Key Intermediates

Intermediate A: 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one[10]
  • Role: The scaffold for the Traditional Route.

  • Synthesis Insight: Formed by the nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone with 1,2,4-triazole.[10][11]

  • Critical Quality Attribute (CQA): Regioselectivity. 1,2,4-triazole is an ambident nucleophile. Conditions must favor N-1 alkylation over N-4 to avoid isomeric impurities.

  • Impurity Profile: The "symmetric" isomer (N-4 alkylation) is a common byproduct that is difficult to separate downstream.

Intermediate B: 2-(2-chlorobenzyl)-2-(1-chlorocyclopropyl)oxirane (The Epoxide)
  • Role: The electrophile for the Hydrazine Route.

  • Synthesis Insight: Typically synthesized via the Corey-Chaykovsky reaction (sulfur ylide addition) to 1-(1-chlorocyclopropyl)-2-(2-chlorophenyl)ethanone . Alternatively, it can be formed from the chlorohydrin precursor.

  • Stability: Sensitive to moisture and acid; prone to polymerization if stored improperly.

  • Reactivity: The steric bulk of the 1-chlorocyclopropyl group makes nucleophilic attack at the quaternary carbon difficult, directing the hydrazine attack to the terminal methylene carbon (regioselective ring opening).

Intermediate C: Prothioconazole-desthio[5][12][13]
  • Chemical Name: 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol.[3][4][5][8][12][13][14]

  • Role: The direct precursor in Pathway A; a major metabolite and impurity.

  • Toxicology: This compound is often more persistent than the parent thione and is a regulated residue.

  • Transformation: Conversion to prothioconazole requires lithiation (n-BuLi) followed by quenching with elemental sulfur, or high-temperature reaction with sulfur in polar solvents (DMF/NMP).

Experimental Protocols (Representative)

Protocol 1: Synthesis of the Triazole Ketone (Intermediate A)

Based on optimized nucleophilic substitution parameters.

  • Reagents: 2-chloro-1-(1-chlorocyclopropyl)ethanone (1.0 eq), 1,2,4-triazole (1.2 eq), Potassium Carbonate (1.5 eq).

  • Solvent: Acetone or Acetonitrile.

  • Procedure:

    • Charge the reactor with solvent and K₂CO₃.

    • Add 1,2,4-triazole and stir at reflux (60-80°C) for 30 minutes to form the potassium salt.

    • Dropwise add 2-chloro-1-(1-chlorocyclopropyl)ethanone over 1 hour.

    • Maintain reflux for 4-6 hours. Monitor by HPLC for disappearance of the chloroketone.

    • Workup: Filter inorganic salts. Concentrate the filtrate. Recrystallize from Isopropanol to remove the N-4 isomer.

  • Yield Target: >85%.

Protocol 2: Thione Ring Closure via Glyoxylic Acid (Pathway B)

Based on Patent WO2018010539/EP3486236 methodology.

  • Step 1 (Hydrazone Formation):

    • Dissolve 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-hydrazinopropane-2-ol (Hydrazine Int) in Dichloromethane (DCM).

    • Add 50% aqueous Glyoxylic Acid (1.1 eq) dropwise at 20-25°C.

    • Stir for 2 hours. Phase separate and wash the organic layer.

  • Step 2 (Cyclization):

    • To the organic phase containing the hydrazone, add Ammonium Thiocyanate (1.2 eq) and a catalytic amount of acid (e.g., Formic acid or HCl).

    • Heat to reflux (40°C for DCM, higher if Toluene is used) for 6-10 hours.

    • Mechanism: The thiocyanate attacks the hydrazone carbon, followed by cyclodehydration to form the triazole-thione ring.

  • Purification:

    • Cool to room temperature. Wash with water.

    • Concentrate and recrystallize from Toluene/Heptane.

  • Yield Target: >90% (High purity, free of elemental sulfur).

Technical Comparison of Pathways

FeaturePathway A (Traditional)Pathway B (Hydrazine/Green)
Key Reagents Grignard, n-BuLi, Elemental SulfurHydrazine, Glyoxylic Acid, Thiocyanate
Safety Profile Low: Requires cryogenic lithiation or high-temp sulfurization.High: Mild conditions, aqueous reagents possible.
Impurity Profile High risk of Desthio impurity and sulfur residues.[2]Lower risk of Desthio; main impurities are uncyclized hydrazones.
Cost Efficiency Moderate (Lithium reagents are expensive).High (Raw materials are commodities).
Scalability Limited by heat transfer (exotherms).Excellent (Standard stirred tank reactors).

References

  • Bayer CropScience AG. Method for synthesizing prothioconazole and optically active isomers thereof and intermediates. EP3486236A1. European Patent Office. Link

  • Bayer AG. Process for the preparation of prothioconazole.[15] US Patent 5,789,430.[16][17] USPTO.[11] Link

  • Wang, L., et al. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Polish Journal of Chemical Technology, 19(1).[11] Link

  • Anhui Jiuyi Agriculture Co Ltd. Intermediate compound and method for synthesizing prothioconazole.[16][17] CN106749057A. Google Patents. Link

  • Food and Agriculture Organization (FAO). FAO Specifications and Evaluations for Agricultural Pesticides: Prothioconazole. (2008).[6][7][11][14] Link

Sources

Methodological & Application

Application Note: Process Analytical Monitoring of 2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical methods for monitoring 2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one reactions Content Type: Application Note & Protocol Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals.[1][2]

Abstract

This guide details the analytical protocols for monitoring the reactivity and stability of This compound (BCCE), a critical intermediate in the synthesis of the fungicide Prothioconazole .[1][2][3] Due to the molecule's thermal instability and high susceptibility to nucleophilic attack (lability of the


-carbon-bromine bond), standard gas chromatography (GC) methods often induce on-column degradation, leading to erroneous kinetic data.[2] This note establishes a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)  method as the gold standard for In-Process Control (IPC), supported by a strict quenching protocol to ensure "frozen-in-time" analysis.

Part 1: The Chemical Context & Analytical Challenge

Reaction Scope

BCCE is typically employed as an electrophile to alkylate heterocycles, most notably 1,2,4-triazole , to form the prothioconazole scaffold [1].[2] The reaction monitoring must track:

  • Consumption of BCCE (Starting Material).

  • Formation of Product: 2-(1-Chlorocyclopropyl)-1-(1,2,4-triazol-1-yl)ethan-1-one.[1][2]

  • Critical Impurities:

    • Hydrolysis Product:

      
      -hydroxy ketone (from moisture).[1][2]
      
    • Elimination Product:

      
      -unsaturated ketone (from base-catalyzed dehydrobromination).[1][2][4]
      
    • Regioisomers: N1 vs. N4 alkylation of the triazole.[2]

The Stability Paradox

BCCE combines a strained cyclopropyl ring with a reactive


-haloketone moiety.[1][2]
  • Thermal Instability: At injector port temperatures (>200°C), BCCE can undergo dehydrohalogenation or ring opening, making GC analysis risky for quantitative impurity profiling [2].[2]

  • Solution Instability: In basic or neutral protic solvents, the bromine is rapidly displaced.[2]

Strategic Decision: RP-HPLC with acidic buffering is the required methodology.[1][2] The low pH stabilizes the


-bromo ketone during the run, and ambient column temperatures prevent thermal degradation.[2]

Part 2: Analytical Strategy & Workflow

Logic Flow Diagram

The following diagram illustrates the critical decision pathways for analyzing this specific reaction matrix.

AnalyticalWorkflow Reaction Reaction Vessel (BCCE + Triazole) Sample Aliquoting (10-50 µL) Reaction->Sample t = x min Quench Quenching Step (Cold 0.1% H3PO4/MeCN) Sample->Quench Immediate (<30s) Analysis RP-HPLC Analysis (UV 210 nm) Quench->Analysis Stable for 4h Data Data Processing (Conversion %) Analysis->Data Data->Reaction Adjust Temp/Reagent

Figure 1: IPC workflow emphasizing the critical quenching step to prevent ex-situ reaction progression.

Part 3: Detailed Experimental Protocols

Protocol A: RP-HPLC Method for Reaction Monitoring

Objective: Separate BCCE, Triazole, and the N-alkylated product.

ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)C18 provides adequate retention for the lipophilic BCCE while separating polar triazoles.[1][2]
Mobile Phase A Water + 0.1% Phosphoric Acid (

)
Acidic pH (~2.[2]5) suppresses silanol activity and stabilizes the

-bromo ketone.[1][2]
Mobile Phase B Acetonitrile (MeCN) (HPLC Grade)Required for eluting the lipophilic BCCE and reaction product.[2]
Flow Rate 1.0 mL/minStandard backpressure balance.[2]
Column Temp 25°C - 30°CDo not heat. Higher temps accelerate on-column degradation.[1][2]
Detection UV @ 210 nm and 254 nm210 nm for the ketone carbonyl; 254 nm for the triazole ring.[2]
Injection Vol 5 - 10 µLPrevent column overload.

Gradient Program:

  • 0.0 min: 90% A / 10% B (Hold 2 min to elute excess Triazole)

  • 15.0 min: Ramp to 20% A / 80% B (Elute Product and BCCE)

  • 18.0 min: Hold at 20% A / 80% B

  • 18.1 min: Re-equilibrate to 90% A / 10% B

Protocol B: Sampling and Quenching (The "Freeze" Method)

Criticality: Since the alkylation reaction is often base-mediated, injecting an unquenched sample allows the reaction to continue in the HPLC vial, yielding false "high conversion" data.[2]

Materials:

  • Quench Buffer: 50:50 Water:MeCN with 0.5% Formic Acid or Phosphoric Acid.[2]

  • 1.5 mL HPLC Vials.

Procedure:

  • Prepare Vials: Pre-fill HPLC vials with 950 µL of Quench Buffer . Keep these chilled (4°C) if possible.

  • Sampling: Withdraw 50 µL of the reaction mixture using a calibrated micropipette.

  • Quench: Immediately dispense the sample into the pre-filled vial. Cap and vortex for 5 seconds.

    • Mechanism:[4][5] The massive dilution reduces kinetic rates, and the acid neutralizes any base catalyst, effectively "freezing" the reaction composition [3].[2]

  • Filtration: If solid salts (e.g., KBr/KCl) are present, filter through a 0.2 µm PTFE syringe filter before analysis.

Part 4: Data Interpretation & Troubleshooting

Elution Order & Identification

Under the prescribed conditions, the elution order typically follows polarity:

  • 1,2,4-Triazole (Excess Reagent):

    
     min (Highly polar, elutes in void volume).
    
  • Hydrolysis Impurity (

    
    -hydroxy ketone): 
    
    
    
    min.
  • Target Product (N-alkylated):

    
     min.
    
  • BCCE (Starting Material):

    
     min (Most lipophilic due to Cl/Br substitution).[2]
    
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Ghost Peak (Broad) On-column degradation of BCCE.Lower column temperature to 20°C. Ensure Mobile Phase A is acidic (pH < 3).[2]
Split Peaks Sample solvent mismatch.Ensure the Quench Buffer matches the initial mobile phase (high water content).[2]
New Peak appearing over time in vial Reaction not quenched.Increase acid concentration in Quench Buffer or store samples at 4°C in autosampler.
High Backpressure Precipitation of salts (KBr).[2]Ensure filtration step (0.2 µm) is performed after quenching.[2]

Part 5: Safety Considerations

Warning: this compound is a potent lachrymator (tear gas agent) and alkylating agent.[1]

  • Engineering Controls: All weighing and sampling must occur inside a functioning fume hood.

  • Waste Disposal: HPLC waste containing this compound must be treated as hazardous halogenated waste.[2] Neutralize excess alkylating agents with dilute ammonia or thiosulfate solution before disposal if required by local EHS protocols.[2]

References

  • Synthesis of Prothioconazole Intermediates

    • Ji, H., Niu, Y., Liu, D., Wang, W., & Dai, C. (2017).[2][3] Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Polish Journal of Chemical Technology, 19(1), 41-47.[2][3]

  • Instability of

    
    -Haloketones: 
    
    • BenchChem Technical Guides. (2025).[2] Managing thermal instability of alpha-bromo ketones.

    • (General reference for class behavior).[2]

  • Reaction Monitoring Principles

    • Sielc Technologies.[2] (2018).[2][5][6] HPLC Separation of alpha-bromo ketones.

Sources

Application Note: Regioselective Synthesis of 2-(1-Chlorocyclopropyl)-1-(1,2,4-triazol-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026


-Haloketones
Target Audience:  Process Chemists, Medicinal Chemists, and Agrochemical Researchers

Executive Summary

This application note details the optimized protocol for the reaction between 2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one (hereafter "


-Bromo Ketone") and 1,2,4-Triazole . This transformation is the critical C-N bond-forming step in the synthesis of Prothioconazole , a broad-spectrum triazolinthione fungicide used globally in cereal and legume crop protection.

Achieving high yield in this reaction requires mastering the regioselectivity between the N1 and N4 positions of the triazole ring and suppressing the formation of quaternary salts. This guide provides a validated protocol using Phase Transfer Catalysis (PTC) to ensure N1-selectivity (>90%) and operational safety.

Mechanistic Insight & Regioselectivity

The reaction proceeds via an


 nucleophilic substitution. 1,2,4-Triazole is an ambident nucleophile. Upon deprotonation, the triazolate anion can attack the electrophilic 

-carbon of the ketone via two distinct nitrogen atoms:
  • N1-Attack (Thermodynamic & Kinetic Favorite): Leads to the desired bioactive intermediate.

  • N4-Attack (Secondary Pathway): Leads to the symmetric byproduct, which is pharmacologically inactive in this context.

Reaction Pathway Diagram

The following diagram illustrates the reaction nodes, highlighting the critical divergence between the desired N1-alkylation and the N4-byproduct.

ReactionPathway Reactants Reactants (Triazole + Alpha-Bromo Ketone) Base Base Deprotonation (K2CO3 or NaOH) Reactants->Base Mixing Triazolate Triazolate Anion (Ambident Nucleophile) Base->Triazolate -H+ TS_N1 TS: N1 Attack (Sterically Favored) Triazolate->TS_N1 Major Pathway TS_N4 TS: N4 Attack (Symmetric) Triazolate->TS_N4 Minor Pathway Product Target Product (N1-Isomer) TS_N1->Product -Br- Byproduct Byproduct (N4-Isomer) TS_N4->Byproduct -Br- QuatSalt Quaternary Salt (Over-alkylation) Product->QuatSalt Excess Ketone High Temp

Figure 1: Reaction pathway showing the bifurcation between N1 (desired) and N4 (undesired) alkylation.

Experimental Protocol: Phase Transfer Catalysis Method

While simple base/solvent systems (e.g.,


/Acetone) work, they often suffer from long reaction times and variable yields due to the poor solubility of the triazolate salt. The Toluene/Water/PEG-1000  system is recommended for industrial scalability and reproducibility.
Reagents & Stoichiometry[1]
ComponentRoleEquiv.Notes
This compound Electrophile1.0Limiting reagent. Handle in fume hood (Lachrymator).
1,2,4-Triazole Nucleophile1.2Slight excess drives conversion.
Sodium Hydroxide (NaOH) Base1.3Used as 30-40% aq. solution.
PEG-1000 Catalyst0.05Phase Transfer Catalyst (PTC).
Toluene Solvent10 Vol10 mL per gram of ketone.
Step-by-Step Procedure
  • Preparation of Nucleophile Phase:

    • In a reaction vessel equipped with a mechanical stirrer and reflux condenser, charge 1,2,4-Triazole (1.2 equiv) and Toluene (5 Vol).

    • Add PEG-1000 (0.05 equiv).

    • Add NaOH (30% aq solution, 1.3 equiv) dropwise while stirring.

    • Observation: The mixture will form a biphasic system. Stir at room temperature for 30 minutes to ensure deprotonation and formation of the sodium triazolate salt at the interface.

  • Addition of Electrophile:

    • Dissolve

      
      -Bromo Ketone  (1.0 equiv) in Toluene  (5 Vol).
      
    • Critical Step: Add the ketone solution dropwise to the reaction mixture over 30–60 minutes.

    • Control: Maintain internal temperature between 20–25°C during addition. Rapid addition causes localized heating, promoting N4-alkylation.

  • Reaction Phase:

    • Heat the mixture to 50–60°C .

    • Monitor by HPLC or TLC (Ethyl Acetate/Hexane 1:1) every hour.

    • Endpoint: Reaction typically completes in 4–6 hours. Look for the disappearance of the bromo-ketone peak.

  • Workup & Isolation:

    • Cool the mixture to 15°C.

    • Add water (5 Vol) to dissolve inorganic salts (NaBr). Separate the phases.

    • Wash the organic (Toluene) layer with water (2 x 3 Vol) to remove unreacted triazole and PEG.

    • Dry organic layer over anhydrous

      
      .
      
    • Crystallization: Concentrate the toluene solution under reduced pressure to ~20% volume. Cool to 0–5°C. The product, 2-(1-chlorocyclopropyl)-1-(1,2,4-triazol-1-yl)ethan-1-one , will crystallize as a white/off-white solid.

    • Filter and wash with cold toluene/hexane (1:1).

Process Optimization & Troubleshooting

Critical Process Parameters (CPPs)
ParameterRecommended RangeConsequence of Deviation
Temperature 50–65°C>70°C: Increases N4 isomer and quaternary salt formation.<40°C: Reaction stalls; incomplete conversion.
Base Strength pH > 10Weak bases (

) fail to fully deprotonate triazole, stalling the reaction.
Water Content Biphasic (Controlled)Total absence of water (anhydrous conditions) makes the inorganic base insoluble. PTC requires trace water to function.
Troubleshooting Guide
  • Problem: High levels of N4 isomer (>10%).

    • Solution: Reduce reaction temperature by 10°C and increase reaction time. Ensure the ketone is added slowly to avoid high local concentrations.

  • Problem: Low Yield / Sticky Solid.

    • Solution: This often indicates over-alkylation (quaternization). Ensure the triazole is in excess (1.2–1.5 equiv) relative to the ketone. If the product oils out, recrystallize from Isopropanol/Water instead of Toluene.

  • Problem: Hydrolysis of Cyclopropyl Ring.

    • Solution: Rare under these conditions, but avoid strong mineral acids during workup. The 1-chlorocyclopropyl group is acid-sensitive.[1]

Analytical Validation

To validate the synthesized material, compare against the following spectral characteristics.

  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: 103–105°C (Lit. value).

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       8.20 (s, 1H, Triazole-H)
      
    • 
       7.95 (s, 1H, Triazole-H)
      
    • 
       5.60 (s, 2H, 
      
      
      
      ) — Diagnostic peak for N-alkylation.
    • 
       1.50–1.80 (m, 4H, Cyclopropyl-
      
      
      
      )
  • Mass Spectrometry (ESI+):

    • 
       calc. for 
      
      
      
      : 186.04.
    • Look for the characteristic Chlorine isotope pattern (3:1 ratio for

      
      ).
      

Safety & Handling

  • 
    -Bromo Ketone:  Potent lachrymator  (tear gas agent) and skin irritant. All solids and solutions must be handled in a functioning fume hood. Double-glove (Nitrile) is recommended.
    
  • 1,2,4-Triazole: Irritant and potential reproductive toxin. Avoid dust inhalation.[2][3][4][5]

  • Waste Disposal: Aqueous waste contains bromides and PEG. Organic waste contains toluene. Dispose of according to halogenated solvent protocols.

References

  • Ji, H., Niu, Y., Liu, D., Wang, W., & Dai, C. (2017).[6] Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Polish Journal of Chemical Technology, 19(1), 41–47.[6]

  • Bayer AG. (2004). Method for producing 2-(1,2,4-triazol-1-yl)-ethanols. US Patent 6,720,428 B2.[7] (Describes the broader context of Prothioconazole intermediates).

  • Kumar, V., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5, 233–237.[8] (Provides context on N1 vs N4 selectivity).

Sources

Application Notes & Protocols: Phase Transfer Catalysis in the Synthesis of Prothioconazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Prothioconazole, a broad-spectrum triazolinthione fungicide, is a cornerstone of modern crop protection.[1][2] Its synthesis, however, presents significant challenges, often involving reactions between immiscible aqueous and organic phases, which can lead to slow reaction rates, low yields, and the need for harsh conditions or expensive solvents.[3][4] This technical guide details the application of Phase Transfer Catalysis (PTC) as a powerful methodology to overcome these hurdles in the industrial synthesis of prothioconazole and its key intermediates. By facilitating the transport of reactive anions across the phase boundary, PTC significantly enhances reaction efficiency, improves yields, and promotes greener manufacturing processes.[5][6] This document provides an in-depth look at the underlying mechanisms, presents detailed experimental protocols, and summarizes key performance data for researchers and process chemists in the agrochemical industry.

Introduction: The Synthetic Challenge

The synthesis of prothioconazole involves several key transformations, including cyclization and nucleophilic substitution reactions.[1][3][7] A common issue in these steps is the poor mutual solubility of the organic substrate and the inorganic nucleophile (e.g., hydroxides, triazole salts).[4][8] Traditionally, this problem is addressed by using polar aprotic solvents like DMF or DMSO, which can dissolve both reactants. However, these solvents are often expensive, have high boiling points making them difficult to remove, and can pose environmental and safety concerns.[4] Phase Transfer Catalysis offers an elegant and industrially viable alternative, enabling these crucial reactions to proceed efficiently in a two-phase system.[5][9]

The Principle of Phase Transfer Catalysis (PTC)

Phase Transfer Catalysis is a powerful technique that facilitates reactions between reactants located in different, immiscible phases (e.g., liquid-liquid or solid-liquid).[9] The catalyst, typically a quaternary ammonium or phosphonium salt (Q⁺X⁻), acts as a shuttle for the reacting anion.[10][11] The lipophilic (fat-loving) nature of the catalyst's organic groups allows the entire ion-pair (e.g., Q⁺-Nucleophile⁻) to migrate from the aqueous or solid phase into the organic phase.[4] Once in the organic phase, the "naked" anion is highly reactive and readily attacks the organic substrate. After the reaction, the catalyst shuttles the leaving group back to the aqueous phase, regenerating itself for another catalytic cycle.[4][10]

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_catalyst Catalyst Cycle Na_Nu Na⁺ Nu⁻ (Nucleophile Salt) QNu [Q⁺ Nu⁻] (Reactive Ion Pair) Na_Nu->QNu Ion Exchange Interface Phase Interface Na_Y Na⁺ Y⁻ (Byproduct) RX R-Y (Organic Substrate) RY R-Nu (Product) QY [Q⁺ Y⁻] (Catalyst-Byproduct Pair) RY:e->QY:w Forms Product & Catalyst-Byproduct Pair QNu->RX Nucleophilic Attack QY:e->Na_Y:w Regenerates Catalyst at Interface

Caption: General mechanism of Phase Transfer Catalysis (Starks' Extraction Mechanism).[10]

Key Applications in Prothioconazole Synthesis

PTC has been successfully implemented in at least two critical stages of prothioconazole synthesis, dramatically improving process efficiency and yield.

Cyclization of 3,5-dichloro-2-pentanone

A key intermediate in several prothioconazole synthesis routes is 1-chloro-1-acetyl-cyclopropane.[12][13] This intermediate is formed via an intramolecular cyclization of 3,5-dichloro-2-pentanone using a strong base, such as sodium hydroxide.[14] In a biphasic system (e.g., dichloromethane and aqueous NaOH), the reaction is extremely slow. The introduction of a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the hydroxide anion into the organic phase to deprotonate the substrate, enabling a rapid ring-closing reaction.[14][15]

Nucleophilic Addition/Substitution Reactions

In a synthetic route starting from α-acetyl-γ-butyrolactone, a crucial step involves the reaction of 3,5-dichloro-2-pentanone with sodium hydroxide.[6] Without a catalyst, this reaction proceeds with a meager 9% yield. The introduction of tetrabutylammonium hydrogen sulfate as a phase transfer catalyst dramatically increases the yield to 72.1%.[6] Similarly, PTCs are used for the N-alkylation of 1,2,4-triazole with chloro-ketone intermediates, where the catalyst helps transfer the triazole anion into the organic phase to react with the substrate.[8][16]

Data Summary: Performance of Phase Transfer Catalysts

The following table summarizes the quantitative improvements achieved by incorporating PTCs in prothioconazole synthesis pathways.

Reaction StepSubstrateReagentsPhase Transfer CatalystYield (w/o PTC)Yield (w/ PTC)Source(s)
Cyclization3,5-dichloro-2-pentanone20% aq. NaOH, DichloromethaneTetrabutylammonium Bromide (TBAB)Not ReportedHigh Yield (Qualitative)[12][14]
Nucleophilic Reaction3,5-dichloro-2-pentanoneSodium HydroxideTetrabutylammonium Hydrogen Sulfate9%72.1%[6]
N-Alkylation2-chloro-1-(1-chlorocyclopropyl)ethanone1,2,4-triazole, BasePEG-1000Low ConversionNear-Quantitative[16]
Cyclization3,5-dichloropentan-2-oneaq. NaOH or KOHTetrabutylammonium Bromide (TBAB)Not ReportedHigh Yield (Qualitative)[15]

Detailed Experimental Protocols

The following protocols are adapted from published literature and serve as a guide for laboratory-scale synthesis.

Protocol 1: PTC-Catalyzed Synthesis of 1-chloro-1-acetyl-cyclopropane

This protocol is based on the cyclization of 3,5-dichloro-2-pentanone using TBAB as the phase transfer catalyst.[14]

Materials & Equipment:

  • 3,5-dichloro-2-pentanone

  • Dichloromethane (DCM)

  • 20% (w/v) Sodium Hydroxide (aq. solution)

  • Tetrabutylammonium Bromide (TBAB)

  • Round-bottom flask with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Prepare a solution of 3,5-dichloro-2-pentanone in dichloromethane.

  • Transfer the solution to a round-bottom flask equipped with a magnetic stirrer.

  • Add tetrabutylammonium bromide (approx. 0.01 molar equivalents relative to the substrate).

  • Cool the flask in an ice bath and begin vigorous stirring.

  • Slowly add a 20% aqueous solution of sodium hydroxide (approx. 1 molar equivalent) to the reaction mixture over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for approximately 2 hours, or until TLC/GC analysis indicates complete consumption of the starting material.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product, 1-chloro-1-acetyl-cyclopropane.

Caption: Workflow for PTC-catalyzed cyclization.

Protocol 2: PTC-Enhanced Synthesis of 2-(1-chlorocyclopropyl)-3-(1,2,4-triazol-1-yl)-1-(2-chlorophenyl)-2-propanol

This protocol is based on a nucleophilic addition step where a PTC significantly boosts reaction yield.[6]

Materials & Equipment:

  • 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethanone

  • 2-chlorobenzyl magnesium chloride (Grignard reagent) in THF

  • Tetrabutylammonium Hydrogen Sulfate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Three-neck flask, dropping funnel, condenser, nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Set up a dry three-neck flask under a nitrogen atmosphere.

  • Add 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethanone and tetrabutylammonium hydrogen sulfate to the flask, followed by anhydrous THF.

  • Cool the mixture to 0°C using an ice bath.

  • Add the 2-chlorobenzyl magnesium chloride solution dropwise via a dropping funnel over 1 hour, maintaining the internal temperature below 5°C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the resulting crude product by recrystallization from a suitable solvent (e.g., methanol) to obtain the white solid product.

Conclusion

The application of phase transfer catalysts is a proven, high-impact strategy in the synthesis of prothioconazole. By overcoming the inherent immiscibility of reactants, PTC enables reactions to proceed under milder conditions, drastically shortens reaction times, and significantly increases product yields. The use of catalysts like tetrabutylammonium salts aligns with the principles of green chemistry by reducing the reliance on harsh organic solvents and improving overall process efficiency.[5] For researchers and drug development professionals, leveraging PTC is a key step toward developing more economical, scalable, and environmentally responsible manufacturing processes for this vital fungicide.

References

  • Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. PTC Organics.[Link]

  • WO2018010539A1 - Synthesis method and intermediate for prothioconazole and enantiomer thereof.
  • Prothioconazole (Ref: JAU 6476). AERU - University of Hertfordshire.[Link]

  • Phase Transfer Catalysis. Dalal Institute.[Link]

  • Reform of Undergraduate Thesis Project in Pharmaceutical Engineering Based on Synthesis of Fungicide Prothioconazole. Educational Innovations and Emerging Technologies.[Link]

  • An industrial scale process for the preparation of prothioconazole. Justia Patents.[Link]

  • WO2021074739A1 - An industrial scale process for the preparation of prothioconazole.
  • Synthesis of the Intermediate for Prothioconazole. CABI Digital Library.[Link]

  • Synthesis of the Intermediate for Prothioconazole. ProQuest.[Link]

  • Improved Process For Manufacture Of Prothioconazole. Quick Company.[Link]

  • Synthesis process of intermediate of prothioconazole. Semantic Scholar.[Link]

  • NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26. Online Note.[Link]

  • Phase Transfer Catalysis. NPTEL Archive.[Link]

  • Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Biblioteka Nauki.[Link]

  • SYNTHESIS METHOD AND INTERMEDIATE FOR PROTHIOCONAZOLE AND ENANTIOMER THEREOF. European Patent Office.[Link]

  • Synthetic route to prothioconazole. ResearchGate.[Link]

  • Process For The Preparation Of Prothioconazole And Intermediates Thereof. Justia Patents.[Link]

  • WO2018023980A1 - Method for synthesizing prothioconazole intermediate 1-chloro-1-acetyl cyclopropane.
  • CN113666840B - Preparation method of prothioconazole intermediate.
  • Reform of Undergraduate Thesis Project in Pharmaceutical Engineering Based on Synthesis of Fungicide Prothioconazole. Educational Innovations and Emerging Technologies.[Link]

  • Chemistry of prothioconazole (JAU 6476). CABI Digital Library.[Link]

  • Reviews on Synthetic Methods of Prothioconazole. Semantic Scholar.[Link]

Sources

Troubleshooting & Optimization

Preventing dichlorination in alpha-bromination of ketones

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Precision Alpha-Bromination of Ketones

Ticket Subject: Preventing Over-Halogenation (Dibromination/Dichlorination) in Ketone Functionalization. Assigned Specialist: Senior Application Scientist, Process Chemistry Division. Status: Open.

Executive Summary

You are encountering a selectivity issue known as "poly-halogenation." While your request mentions "dichlorination," the principles apply identically to dibromination , which is the most common side-reaction during alpha-bromination. If you are specifically seeing chlorine atoms incorporated into your product while trying to brominate, this indicates a solvent participation error (see Troubleshooting Module 3).

This guide replaces trial-and-error with kinetic control. We will transition your workflow from "monitoring and hoping" to a self-limiting chemical system.

Module 1: The Mechanistic Foundation (The "Why")

To prevent di-halogenation, you must exploit the kinetic differences between the starting ketone and the mono-brominated product.

The Golden Rule:

  • Base Catalysis = Runaway Reaction (Poly-halogenation). The first halogen makes the alpha-protons more acidic (inductive effect), accelerating the second deprotonation.

  • Acid Catalysis = Self-Limiting Reaction (Mono-halogenation). The first halogen withdraws electron density, destabilizing the carbocation intermediate required for the second enolization. The product enolizes slower than the starting material.

Visualizing the Kinetic Barrier:

BrominationKinetics cluster_0 Kinetic Control Zone Start Ketone Enol1 Enol Intermediate Start->Enol1 Acid Cat. (Fast) Mono Mono-Bromo Ketone (Target) Enol1->Mono + Br2 Enol2 2nd Enol (Destabilized) Mono->Enol2 Acid Cat. (Slow/Difficult) Di Di-Bromo Ketone (Impurity) Enol2->Di + Br2

Figure 1: Under acidic conditions, the mono-bromo ketone resists forming the second enol, creating a kinetic "stop" signal.

Module 2: Reagent Selection Guide (The "Hardware")

If you are using elemental bromine (


) in acetic acid and struggling with selectivity, switch to a "Stoichiometric Carrier" reagent.
ReagentSelectivity ScoreMechanismBest For...
PTAB (Phenyltrimethylammonium tribromide)High (5/5) Delivers stoichiometric

. Solid, weighable, non-volatile.
Small scale, high-value substrates, strict mono-selectivity [1].
NBS + p-TsOH High (4/5) Slow release of

via acid catalysis.
Scalable reactions, substrates sensitive to strong mineral acids [2].

Very High (5/5) Heterogeneous mechanism; coordinates to enol.Aromatic ketones, avoiding free

entirely.[1]

/ AcOH
Low (2/5) Direct electrophilic attack. Hard to control stoichiometry.Large scale commodity chemicals where purification is easy.

Module 3: Troubleshooting & FAQs (The "Software")

Q1: I am detecting M+2 peaks indicative of Chlorine (Dichlorination). Why?

Diagnosis: You are likely using a chlorinated solvent (DCM, Chloroform) or an impure reagent.

  • The Cause: If you use NBS (N-bromosuccinimide) that is contaminated with NCS (N-chlorosuccinimide), you will get mixed halogens.

  • The Solvent Trap: If you run a radical bromination (light/peroxides) in Dichloromethane (

    
    ), solvent radicals can abstract chlorine.
    
  • The Fix:

    • Switch solvent to Acetonitrile (MeCN) or THF .

    • Use PTAB (Tribromide salt) instead of N-halo succinimides to eliminate chlorine sources entirely.

Q2: I have 15% Di-bromo impurity. How do I remove it?

Diagnosis: Over-reaction due to local concentration hotspots.

  • The Fix:

    • Purification: Di-bromo ketones are often much less polar. Try a rapid filtration through a short silica plug using non-polar eluent (Hexanes/EtOAc 95:5).

    • Chemical Repair: Treat the crude mixture with Diethyl phosphite

      
       and base (TEA). This selectively debrominates the 
      
      
      
      -dibromo compound back to the mono-bromo species [3].
Q3: The reaction is stuck at 80% conversion. Should I add more reagent?

Diagnosis: Product inhibition. The HBr byproduct might be stalling the reaction or the equilibrium is reached.

  • The Fix: Do NOT add excess bromine (leads to di-bromination). Instead, ensure you are using a slight excess of the catalyst (p-TsOH) if using the NBS method, or gently warm the reaction. If using PTAB, the reaction is stoichiometric; check your mass balance calculations.

Module 4: Standard Operating Procedures (SOPs)

Protocol A: The "Gold Standard" Selectivity Method (PTAB)

Recommended for: Drug discovery intermediates, complex scaffolds.

  • Setup: Dissolve the ketone (1.0 equiv) in anhydrous THF (0.5 M concentration).

  • Addition: Add Phenyltrimethylammonium Tribromide (PTAB) (1.0 equiv) as a solid in one portion.

    • Note: Unlike liquid

      
      , PTAB is a stable orange solid. It releases bromine only upon demand by the enol.
      
  • Reaction: Stir at Room Temperature (20–25°C). The orange color will fade to a white precipitate (Phenyltrimethylammonium bromide byproduct).

  • Monitoring: TLC/LCMS will show conversion. The reaction stops automatically after 1 equivalent is consumed.

  • Workup: Filter off the white solid. Concentrate the filtrate.

    • Result: Usually >95% Mono-bromide.

Protocol B: The Scalable Method (NBS/TsOH)

Recommended for: Multi-gram scale up.

  • Setup: Dissolve ketone (1.0 equiv) in Acetonitrile (MeCN).

  • Catalyst: Add p-Toluenesulfonic acid (p-TsOH) (0.1 – 0.5 equiv).

    • Crucial: The acid is required to catalyze enolization and activate NBS.

  • Reagent: Add N-Bromosuccinimide (NBS) (1.05 equiv) slowly over 30 minutes.

  • Temperature: Heat to 60°C .

  • Workup: Dilute with water, extract with Ethyl Acetate. Wash with dilute Sodium Thiosulfate (to quench trace

    
    ).
    

Module 5: Decision Logic (Workflow)

Use this logic flow to determine your next experimental step.

TroubleshootingTree Problem Start: Selectivity Issue CheckCond Check pH Conditions Problem->CheckCond IsBasic Is it Basic/Neutral? CheckCond->IsBasic IsAcidic Is it Acidic? CheckCond->IsAcidic Stop STOP. Switch to Acidic. (Base promotes Di-bromo) IsBasic->Stop CheckReagent Check Reagent IsAcidic->CheckReagent UsingBr2 Using Liquid Br2? CheckReagent->UsingBr2 UsingNBS Using NBS? CheckReagent->UsingNBS SwitchPTAB Switch to PTAB (Stoichiometric Control) UsingBr2->SwitchPTAB CheckTemp Lower Temp & Slow Addition UsingNBS->CheckTemp

Figure 2: Troubleshooting decision matrix for alpha-bromination.

References

  • Jacques, J.; Marquet, A. "Selective α-Bromination of an Aralkyl Ketone with Phenyltrimethylammonium Tribromide."[2] Organic Syntheses, 1976 , 55, 24.

  • Guan, X-Y.; et al. "Efficient and selective α-bromination of carbonyl compounds with N-bromosuccinimide under microwave."[3] Journal of King Saud University - Science, 2014 , 26, 1-6. [4]

  • Kikuchi, D.; et al. "Selective Debromination of α,α-Dibromo Ketones to α-Bromo Ketones with Diethyl Phosphite." Synlett, 2011 , 2011(13), 1948-1950.

  • Cowppli-Bony, A.; et al. "Regioselective α-Halogenation of Aliphatic Ketones." Journal of Organic Chemistry, 2018.

Sources

Technical Support Center: Minimizing Side-Product Formation in Bromination Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for troubleshooting bromination reactions. As Senior Application Scientists, we understand that achieving high selectivity and minimizing unwanted byproducts are critical for the successful synthesis of your target molecules. This guide is structured in a question-and-answer format to directly address common challenges encountered in the lab, providing not just solutions, but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Electrophilic Aromatic Bromination

Question 1: I'm observing significant amounts of polybrominated products in my aromatic bromination. How can I improve the selectivity for the desired monobrominated compound?

Answer:

Polybromination is a common issue in electrophilic aromatic substitution, especially when dealing with activated aromatic rings. The introduction of the first bromine atom can sometimes further activate the ring, making it more susceptible to a second substitution. Here’s a systematic approach to favor monobromination:

  • Controlling Stoichiometry and Addition Rate:

    • Insight: The most straightforward method to reduce polybromination is to carefully control the stoichiometry of your brominating agent. Using a slight excess or a 1:1 molar ratio of the brominating agent to the aromatic substrate is a good starting point.

    • Protocol:

      • Dissolve your aromatic substrate in a suitable inert solvent (e.g., CH₂Cl₂, CCl₄).

      • Slowly add a solution of the brominating agent (e.g., Br₂ or N-bromosuccinimide) dropwise to the reaction mixture at a controlled temperature, often at or below room temperature.

      • Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time to maximize the formation of the monobrominated product and minimize the formation of di- or polybrominated species.

  • Choice of Brominating Agent:

    • Insight: The reactivity of the brominating agent plays a crucial role. For highly activated systems, a less reactive brominating agent is preferable.

    • Recommendation: N-bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to molecular bromine (Br₂).[1][2] Using reagents like tetraalkylammonium tribromides can also enhance para-selectivity for phenols.[1]

  • Temperature Control:

    • Insight: Lowering the reaction temperature can significantly improve selectivity. Electrophilic aromatic bromination is an exothermic process, and lower temperatures slow down the reaction rate, allowing for better control.[1]

    • Protocol: Conduct the reaction at 0 °C or even lower temperatures (e.g., -20 °C) using an ice or dry ice/acetone bath.

  • Solvent Effects:

    • Insight: The choice of solvent can influence the reactivity of the brominating agent. Non-polar solvents are generally preferred.

    • Recommendation: Solvents like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) are common choices. For achieving high para-selectivity with NBS, DMF can be an effective solvent.[3]

Question 2: My aromatic bromination is yielding a mixture of ortho and para isomers. How can I improve the regioselectivity?

Answer:

Controlling regioselectivity in electrophilic aromatic bromination is a key challenge, often dictated by the directing effects of the substituents on the aromatic ring.[1] Here are several strategies to enhance the formation of the desired isomer:

  • Steric Hindrance:

    • Insight: Bulky directing groups on the aromatic ring will sterically hinder the ortho positions, favoring substitution at the para position.

    • Strategy: If your synthesis allows, consider using a protecting group with significant steric bulk to block the ortho positions. The 2,4,6-tris(trifluoromethyl)phenyl (TFP) group can act as both a protecting and directing group to control regioselectivity.[4]

  • Catalyst and Reagent Selection:

    • Insight: The choice of catalyst and brominating agent can influence the isomeric ratio.

    • Recommendation: Using zeolites as catalysts can induce high para-selectivity for substrates like toluene.[1] Similarly, N-bromosuccinimide (NBS) in conjunction with silica gel can be a good system for regioselective bromination.[1]

  • Temperature Optimization:

    • Insight: As with controlling polybromination, temperature plays a critical role in regioselectivity. Lower temperatures generally favor the thermodynamically more stable para isomer.[1]

    • Protocol: Perform the reaction at the lowest effective temperature to maximize the para/ortho ratio.[1]

Section 2: Free Radical Bromination (Allylic and Benzylic Positions)

Question 3: I'm trying to perform an allylic/benzylic bromination with NBS, but I'm getting significant addition of bromine across the double bond. What's going wrong?

Answer:

This is a classic problem in allylic and benzylic bromination. The key is to maintain a low concentration of molecular bromine (Br₂) in the reaction mixture, as Br₂ is responsible for the electrophilic addition to the double bond.[5][6][7] Here’s how to troubleshoot:

  • The Role of NBS:

    • Insight: N-Bromosuccinimide (NBS) is the reagent of choice for these reactions precisely because it provides a low, steady-state concentration of Br₂.[5][8] The reaction is initiated by a radical initiator, and the HBr produced reacts with NBS to generate Br₂.[7][9]

    • Troubleshooting:

      • Purity of NBS: Ensure you are using fresh, pure NBS. Old or impure NBS can contain excess Br₂, leading to the unwanted addition reaction.[3][10] Recrystallization of NBS from hot water can be necessary.[10]

      • Solvent Choice: Use non-polar, anhydrous solvents like carbon tetrachloride (CCl₄).[3][10] The presence of water can lead to the formation of bromohydrins.[10] Acetonitrile is a safer and effective alternative to chlorinated solvents.[11]

  • Initiation:

    • Insight: The reaction requires a radical initiator to start the chain reaction.

    • Protocol: Use a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or initiate the reaction with UV light.[3][10][12]

  • HBr Scavengers:

    • Insight: The buildup of HBr can promote the formation of Br₂ from NBS.

    • Strategy: Adding a non-basic HBr scavenger can be beneficial. Barium carbonate is often added to maintain anhydrous and acid-free conditions.[3]

Question 4: My benzylic bromination is slow and gives a low yield. How can I optimize the reaction?

Answer:

Low yields in benzylic bromination can stem from several factors, including inefficient radical initiation and suboptimal reaction conditions.

  • Optimizing Initiation:

    • Insight: Efficient initiation is crucial for a successful radical reaction.

    • Protocol: Ensure your radical initiator (AIBN or benzoyl peroxide) is fresh and used in the appropriate amount (typically a catalytic amount).[2] Alternatively, photochemical initiation using a simple household compact fluorescent lamp can be very effective.[11]

  • Temperature and Reaction Time:

    • Insight: Radical brominations often require elevated temperatures to proceed at a reasonable rate.

    • Protocol: Refluxing the reaction mixture in CCl₄ is a standard condition.[10] Monitor the reaction progress by TLC or GC to determine the optimal reaction time.

  • Substrate Reactivity:

    • Insight: The stability of the benzylic radical intermediate is key. Electron-donating groups on the aromatic ring will stabilize the radical and accelerate the reaction, while electron-withdrawing groups will have the opposite effect.

    • Strategy: For less reactive substrates, you may need to use more forcing conditions, such as a higher concentration of the initiator or a longer reaction time.

Section 3: Bromination of Alkenes

Question 5: I'm performing a bromination of an alkene and observing the formation of a bromohydrin. How can I prevent this?

Answer:

The formation of a bromohydrin indicates that water is acting as a nucleophile in your reaction.[13][14][15] The mechanism involves the formation of a cyclic bromonium ion, which is then attacked by a nucleophile.[13][16][17][18] If water is present, it can compete with the bromide ion to open the bromonium ion ring.[15][18]

  • Anhydrous Conditions:

    • Insight: The most critical factor is to ensure strictly anhydrous conditions.

    • Protocol:

      • Use a dry, inert solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄).[13]

      • Ensure your glassware is thoroughly dried before use.

      • Use a freshly opened or properly stored bottle of the brominating agent.

  • Solvent Choice:

    • Insight: The solvent can act as a nucleophile.

    • Recommendation: Avoid using nucleophilic solvents like water or alcohols unless the halohydrin is the desired product.[13][14][16]

Section 4: Bromination of Carbonyl Compounds

Question 6: I'm trying to monobrominate a ketone at the α-position under basic conditions, but I'm getting polybromination and the haloform reaction. How can I achieve selective monobromination?

Answer:

Base-promoted α-halogenation of ketones is notoriously difficult to control and often leads to polyhalogenation.[19] This is because the introduction of the first electron-withdrawing bromine atom makes the remaining α-protons even more acidic, leading to rapid subsequent brominations.[19]

  • Acid-Catalyzed Bromination:

    • Insight: For selective monobromination, acid-catalyzed conditions are generally preferred.[20] The reaction proceeds through an enol intermediate, and the introduction of the first bromine deactivates the enol towards further reaction.[21][22]

    • Protocol:

      • Dissolve the ketone in a suitable solvent like acetic acid or use a catalytic amount of a strong acid like HBr.[22][23]

      • Add one equivalent of Br₂ slowly to the reaction mixture.

      • Monitor the reaction progress to ensure the reaction stops after the first bromination.

  • Thermodynamic vs. Kinetic Enolate Control:

    • Insight: If you must use basic conditions, controlling the formation of the enolate is key. For unsymmetrical ketones, acid-catalyzed bromination tends to occur at the more substituted α-carbon (thermodynamic enol), while base-promoted bromination can be directed to the less substituted α-carbon (kinetic enolate) under specific conditions.[24]

    • Strategy for Kinetic Enolate: Use a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures to favor the formation of the less substituted (kinetic) enolate.[25]

Visualizing Key Concepts
Decision Tree for Troubleshooting Bromination Reactions

Troubleshooting_Bromination start Identify Unwanted Side-Product polybromination Polybromination start->polybromination regioisomers Mixture of Regioisomers start->regioisomers addition_to_alkene Addition to Alkene (in Allylic/Benzylic Bromination) start->addition_to_alkene bromohydrin Bromohydrin Formation start->bromohydrin polybromination_carbonyl Polybromination of Carbonyl start->polybromination_carbonyl sol_stoichiometry sol_stoichiometry polybromination->sol_stoichiometry Control Stoichiometry sol_temp_control sol_temp_control polybromination->sol_temp_control Lower Temperature sol_mild_reagent sol_mild_reagent polybromination->sol_mild_reagent Use Milder Reagent (e.g., NBS) sol_sterics sol_sterics regioisomers->sol_sterics Utilize Steric Hindrance sol_catalyst sol_catalyst regioisomers->sol_catalyst Select Specific Catalyst (e.g., Zeolites) sol_low_temp sol_low_temp regioisomers->sol_low_temp Lower Temperature sol_nbs_purity sol_nbs_purity addition_to_alkene->sol_nbs_purity Ensure NBS Purity sol_anhydrous sol_anhydrous addition_to_alkene->sol_anhydrous Use Anhydrous Solvent (e.g., CCl4) sol_initiator sol_initiator addition_to_alkene->sol_initiator Use Radical Initiator sol_strict_anhydrous sol_strict_anhydrous bromohydrin->sol_strict_anhydrous Strictly Anhydrous Conditions sol_inert_solvent sol_inert_solvent bromohydrin->sol_inert_solvent Use Inert, Non-nucleophilic Solvent sol_acid_catalyzed sol_acid_catalyzed polybromination_carbonyl->sol_acid_catalyzed Switch to Acid-Catalyzed Conditions sol_kinetic_enolate sol_kinetic_enolate polybromination_carbonyl->sol_kinetic_enolate Use Kinetic Enolate Conditions (LDA, low temp)

Sources

Troubleshooting low conversion rates in prothioconazole intermediate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion Rates & Impurity Profiles in Prothioconazole Intermediates Document ID: TSC-PRO-2026-02 Audience: Process Chemists, R&D Scientists, Drug Development Engineers[1]

Executive Summary

Prothioconazole (2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione) presents a unique synthetic challenge due to its triazolinthione core.[1][2] Low conversion rates are rarely a single-variable issue; they typically stem from three specific bottlenecks: Grignard dimerization (Wurtz coupling), Triazole regioselectivity (N1 vs. N4 attack), and incomplete thionation .[1]

This guide moves beyond standard textbook procedures to address the process-killing variables often omitted in patent literature.

Module 1: The Carbon Skeleton (Grignard & Epoxide Formation)

The Bottleneck: Low yield in the initial coupling of 2-chlorobenzyl chloride with the cyclopropyl ketone/ester often stems from the formation of the Wurtz Dimer impurity .

Troubleshooting Guide: Grignard Initiation & Coupling
SymptomRoot CauseCorrective Action
Low Assay of Grignard Reagent Wurtz Coupling: 2-chlorobenzyl chloride reacts with itself to form 1,2-bis(2-chlorophenyl)ethane (Dimer).[1]Switch Solvent: Replace Diethyl Ether/THF with 2-Methyltetrahydrofuran (MeTHF) . MeTHF allows higher reaction temperatures (reducing initiation latency) but stabilizes the Grignard species better than THF.[1]
Reaction Stalls at 60-70% Moisture Poisoning: The cyclopropyl ketone substrate is wet.[1]Azeotropic Drying: Perform a toluene azeotrope on the ketone substrate prior to addition.[1] Water content must be <200 ppm.[1]
Exotherm Runaway Iodine Induction Failure: Activator failed to strip the MgO layer.Pre-Activation: Use Diisobutylaluminum hydride (DIBAL-H) (cat.[1] 1-2 mol%) or 1,2-Dibromoethane to activate the Mg turnings before halide addition.[1]
Expert Insight: The MeTHF Advantage

Standard THF promotes the Wurtz homocoupling of benzylic halides because it coordinates tightly to Mg, increasing the effective concentration of the radical species.[1] MeTHF creates a steric bulk around the Magnesium center, suppressing the radical dimerization pathway and favoring the desired nucleophilic attack on the cyclopropyl ketone [1, 2].

Module 2: The Triazole Insertion (The Critical Conversion Step)

The Bottleneck: The reaction of the oxirane (epoxide) or chloromethyl ketone intermediate with 1,2,4-triazole is the most common point of failure.[1] 1,2,4-triazole is poorly soluble in non-polar solvents, and highly regioselective for the N1 position (undesired) over the N4 position (often required for thione precursors) or vice versa depending on the specific route.[1]

Mechanism & Troubleshooting

Scenario: You are reacting 2-(2-chlorobenzyl)-2-(1-chlorocyclopropyl)oxirane with 1,2,4-triazole.

Q: My HPLC shows 30% unreacted epoxide after 24 hours. Adding more base doesn't help.[1] Why? A: This is a Phase Transfer issue. The triazole anion is "naked" and unstable in polar aprotic solvents, but the neutral triazole is insoluble in the organic phase (Toluene/DCM) where the epoxide resides.[1]

  • Protocol Fix: Introduce a Phase Transfer Catalyst (PTC) .

    • Recommendation: Add PEG-1000 or TBAB (Tetrabutylammonium bromide) at 5 mol%.[1]

    • Result: The PTC shuttles the triazolyl anion into the organic phase, increasing the effective collision frequency with the epoxide.[1] Yields typically jump from ~50% to >90% [3].[1]

Q: I am seeing a 50:50 split of Isomer A and Isomer B. I need high purity. A: You are fighting Regioselectivity (N1 vs N4) .

  • Thermodynamic Control: N1-alkylation is kinetically favored but thermodynamically less stable than N4 in certain tautomers.[1]

  • The Fix:

    • Base Switch: Switch from strong bases (NaH, NaOH) to Potassium Carbonate (K2CO3) or Sodium Methoxide (NaOMe) .[1]

    • Solvent: Use DMF or DMSO if possible.[1] If using Toluene, you must use the PTC described above.[1]

    • Stoichiometry: Maintain a Triazole:Substrate ratio of 1.2:1.0 . Excess triazole suppresses oligomerization [3].[1]

Module 3: Thionation (Ring Closure)

The Bottleneck: Converting the triazole intermediate to the final triazolinethione .

Protocol: High-Yield Thionation

Method A: Direct Sulfurization (The "Hard" Way) [1]

  • Reagents: Elemental Sulfur (

    
    ), DMF.[1]
    
  • Issue: Requires high temps (160°C+), leading to tar formation.[1]

  • Optimization: Add n-Butyllithium (n-BuLi) to lithiate the C5 position of the triazole ring before adding sulfur.[1] This allows the reaction to proceed at -78°C to 0°C , preventing degradation.[1]

Method B: The Hydrazine Route (The "Industrial" Way)

  • Pathway: Epoxide

    
     Hydrazine 
    
    
    
    Thiocyanate cyclization.[1]
  • Optimization: If using Ammonium Thiocyanate (NH4SCN), ensure the pH is acidic (Formic acid).[1] The closure of the hydrazine intermediate to the thione is pH-sensitive.

Visualizing the Workflow

The following diagram illustrates the critical decision points and impurity exit pathways.

Prothioconazole_Synthesis Start 2-Chlorobenzyl Chloride + Mg Impurity_Dimer IMPURITY: Wurtz Dimer (1,2-bis...) Start->Impurity_Dimer THF Solvent High Temp Grignard Grignard Reagent (MeTHF Solvent) Start->Grignard MeTHF < 20°C Intermediate_Epoxide Intermediate: Oxirane / Chlorohydrin Grignard->Intermediate_Epoxide + Ketone Ketone 1-chloro-1-acetylcyclopropane Ketone->Intermediate_Epoxide Triazole_Step Reaction with 1,2,4-Triazole Intermediate_Epoxide->Triazole_Step Impurity_Regio IMPURITY: Wrong N-Isomer (Low Activity) Triazole_Step->Impurity_Regio No PTC Wrong Base Triazole_Int Triazole Intermediate Triazole_Step->Triazole_Int PTC (PEG-1000) K2CO3 Thionation Thionation (Sulfur or SCN-) Triazole_Int->Thionation Impurity_Desthio IMPURITY: Desthio-Prothioconazole Thionation->Impurity_Desthio Incomplete Rxn Oxidation Final_Product PROTHIOCONAZOLE (Triazolinethione) Thionation->Final_Product n-BuLi/S8 or Acidic SCN-

Caption: Critical Process Flow for Prothioconazole. Red paths indicate failure modes (impurities); Green paths indicate optimized protocols.

FAQ: Rapid Troubleshooting

Q: My final product has a persistent "Desthio" impurity (0.5%). How do I remove it? A: "Desthio-prothioconazole" is chemically very similar to the parent.[1] Recrystallization is often ineffective.[1]

  • The Fix: You must prevent it during the thionation step.[1] Ensure your reaction atmosphere is strictly inert (Nitrogen/Argon) .[1] The thione group oxidizes back to the triazole (desthio) in the presence of air at high temperatures.[1] If present, use preparative HPLC or conversion to the hydrochloride salt for purification, as the salt solubilities differ slightly [4].[1]

Q: Can I use Toluene for the Triazole step to save money? A: Only if you use a Phase Transfer Catalyst (PTC).[1] Without PEG-1000 or TBAB, the reaction in Toluene will stall at <40% conversion because the triazole salt precipitates out of the organic phase.[1]

Q: What is the target purity for the "Chlorohydrin" intermediate? A: Aim for >95% . Impurities carried over from the Grignard step (specifically the dimer) are non-polar and will co-crystallize with the final product, making them impossible to separate later.[1] Purify the intermediate via distillation or crystallization from Isopropanol before the triazole step [2].[1]

References

  • Bayer AG. (2021).[1] An industrial scale process for the preparation of prothioconazole.[1][3][4][5][6][7][8][9] WO2021074739A1.[1][10] Link[1]

  • Crystal Crop Protection Ltd. (2019).[1][4] Improved Process For Manufacture Of Prothioconazole. IN201911024210.[1] Link[1]

  • Ji, H., Niu, Y., Liu, D., et al. (2017).[1][11] Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Polish Journal of Chemical Technology, 19(1), 41-47.[1][11] Link

  • Food and Agriculture Organization (FAO). (2020).[1] FAO Specifications and Evaluations for Agricultural Pesticides: Prothioconazole.[1]Link

Sources

Thermal degradation of 2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers and process chemists handling 2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one (CAS: 69267-75-0). This compound is a critical, high-energy intermediate, primarily utilized in the synthesis of azole fungicides like Prothioconazole .[1]

Due to the synergistic instability of the


-bromo ketone  moiety and the strained 1-chlorocyclopropyl  ring, this molecule exhibits complex thermal degradation profiles. It is prone to autocatalytic decomposition, releasing corrosive hydrogen bromide (HBr) and undergoing ring-opening rearrangements.

Part 1: Technical Support & Troubleshooting

Rapid Response Troubleshooting (Q&A)

Q1: The colorless oil has turned dark brown or black during storage. Is it salvageable?

  • Diagnosis: This indicates autocatalytic dehydrohalogenation . The compound has eliminated HBr, which oxidizes to free bromine (

    
    ), causing the darkening. The generated acid catalyzes further degradation of the cyclopropyl ring.
    
  • Action:

    • Check pH: Dissolve a small aliquot in wet acetonitrile and check with pH paper. If pH < 3, degradation is advanced.

    • Salvage Protocol: If the material is still liquid, immediately wash with cold 5%

      
       solution, dry over 
      
      
      
      , and filter.
    • Decision: If the material has become viscous or gummy (polymerization), discard it as hazardous waste.

Q2: I observe "ghost peaks" or broad tailing in GC-MS analysis.

  • Diagnosis: On-column thermal degradation . The high temperature of the GC injector (

    
    ) triggers the Cloke-Wilson rearrangement  or thermal elimination of HBr before the analyte reaches the column.
    
  • Action:

    • Lower the injector temperature to 150°C or use a "Cool-on-Column" injection technique.

    • Switch to HPLC (Reverse Phase) using an acetonitrile/water gradient with a neutral buffer (e.g., Ammonium Acetate) to avoid hydrolysis.

Q3: During vacuum distillation, the pot temperature spiked, and white fumes appeared.

  • Diagnosis: Runaway Ring Opening . You likely exceeded the thermal threshold (

    
    ), triggering the exothermic opening of the strained cyclopropyl ring. The fumes are HBr gas.
    
  • Action:

    • STOP HEATING IMMEDIATELY. Remove the heat source and lower the oil bath.

    • Do not vent to air immediately (oxygen can accelerate radical decomposition). Let it cool under vacuum.

    • Future Prevention: Ensure vacuum is

      
       so the boiling point remains below 
      
      
      
      . Add a radical inhibitor (e.g., BHT) to the pot.

Q4: The yield of the subsequent triazole coupling is consistently low (<50%).

  • Diagnosis: Pre-reaction Hydrolysis . If the solvent (acetone/DMF) contains moisture, the

    
    -bromo group hydrolyzes to an 
    
    
    
    -hydroxy ketone, or the cyclopropyl ring opens.
  • Action:

    • Karl Fischer titrate your solvents. Water content must be

      
      .
      
    • Keep the reaction temperature below

      
       initially. The substitution of Bromine is exothermic; excess heat degrades the starting material before it reacts.
      

Part 2: Mechanisms of Degradation

Understanding why the molecule fails is the key to preventing it. The degradation is driven by two competing pathways: Acid-Catalyzed Ring Opening and Thermal Rearrangement .

Visualizing the Decay Pathways

The following diagram illustrates the structural fate of the molecule under heat and acidic stress.

DegradationPathways Start 2-Bromo-1-(1-chlorocyclopropyl) ethan-1-one (Target Molecule) HBr HBr Elimination (Autocatalytic) Start->HBr Heat (>50°C) Rearrange Cloke-Wilson Rearrangement (>100°C) Start->Rearrange High Heat RingOpen Acid-Catalyzed Ring Opening Start->RingOpen H+ (from HBr) Vinyl Vinyl Ketone Species (Highly Reactive) HBr->Vinyl -HBr HBr->RingOpen Catalysis Polymer Dark Polymers/Tars Vinyl->Polymer Polymerization Dihydrofuran 2,3-Dihydrofuran Derivatives Rearrange->Dihydrofuran Ring Expansion Linear 1,4-Dihalo-pentanones (Linear Impurities) RingOpen->Linear Nu- attack

Figure 1: Thermal and acid-catalyzed degradation pathways. Note the feedback loop where HBr generation accelerates ring opening.

Part 3: Experimental Protocols

Safe Storage & Handling Protocol
  • Temperature: Store at -20°C . At room temperature, shelf-life is limited (< 1 month).

  • Atmosphere: Store under Argon or Nitrogen. Oxygen promotes radical formation at the C-Br bond.

  • Container: Amber glass (light sensitive). Teflon-lined caps are mandatory (HBr corrodes metal/rubber).

  • Stabilization: For long-term storage of large batches, add 0.5% wt Epichlorohydrin or suspended MgO as an acid scavenger.

Purification via Vacuum Distillation

Avoid distillation if purity is >90%. If necessary, follow these strict parameters:

ParameterSpecificationReason
Vacuum Pressure

Lowers boiling point to safe range.[2]
Bath Temperature Max

Prevents Cloke-Wilson rearrangement.
Head Temperature

Collect the main fraction quickly.
Pot Additive Calcium Hydride (

)
Neutralizes trace acid in situ.
Duration

Prolonged heat exposure increases degradation.
Stability Testing Method (HPLC)

Use this method to verify purity before committing the intermediate to expensive synthesis steps.

  • Sample Prep: Dissolve 10 mg sample in 1 mL Acetonitrile (ACN) . Do not use Methanol (risk of solvolysis).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18),

    
    .
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: ACN + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 210 nm (carbonyl) and 254 nm .

    • Note: The target compound elutes early due to polarity. Late-eluting broad peaks usually indicate polymerization.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use this compound if it has a sharp, acrid odor? A: The pure compound has a pungent odor (lachrymator). However, a "biting" acidic smell similar to HCl/HBr indicates significant decomposition. Perform a pH test on a wetted strip; if it turns deep red immediately, repurify or discard.

Q: Is the cyclopropyl ring stable to Lewis Acids? A: No. Lewis acids (e.g.,


, 

) will instantly open the ring, likely forming linear enones. If your synthesis requires Lewis Acid catalysis, add the Lewis Acid after the cyclopropyl ketone has reacted, or keep temperatures

.

Q: What is the "Cloke-Wilson Rearrangement" mentioned in the literature? A: This is a thermal isomerization where a cyclopropyl ketone expands into a dihydrofuran ring.[3] For 1-chlorocyclopropyl ketones, this requires high activation energy but can occur during uncontrolled heating (e.g., distillation accidents), leading to complete loss of the cyclopropyl pharmacophore.

References

  • Synthesis of Prothioconazole Intermediate

    • Title: Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one.
    • Source:Chemical Industry & Chemical Engineering Quarterly (via Bibliotekanauki).
    • Relevance: Describes the nucleophilic substitution conditions and instability of the precursor.
  • Thermal Rearrangement Mechanisms

    • Title: Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles.
    • Source:RSC Advances / NIH.
    • Relevance: details the mechanism of cyclopropyl ketone thermal rearrangement to dihydrofurans.
  • Safety & Handling Data

    • Title: Safety Data Sheet: 2-Bromo-1-cyclopropylethanone (Analogous structure).
    • Source: Sigma-Aldrich / ECHEMI.
    • Relevance: Provides hazard classifications (H301, H319)
  • Process Chemistry of Prothioconazole

    • Title: Reform of Undergraduate Thesis Project in Pharmaceutical Engineering Based on Synthesis of Fungicide Prothioconazole.
    • Source:Educational Innov
    • Relevance: Details the chlorination and hydrolysis steps yielding the cyclopropyl ketone intermedi

Sources

Validation & Comparative

Structural Elucidation of 2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one: A Comparative Spectral Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Spectral Analysis of 2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of agrochemicals (specifically prothioconazole intermediates) and cyclopropane-based pharmacophores, the precise characterization of


-haloketones is critical. This guide provides an in-depth technical comparison of 13C NMR spectral performance  for This compound .

We compare the analytical resolution of this molecule against its unbrominated precursor (1-(1-chlorocyclopropyl)ethan-1-one) and evaluate solvent-dependent resolution (


 vs. 

) to determine the optimal protocol for purity assessment.
The Analytical Challenge

The target molecule presents specific spectroscopic challenges due to the geminal substitution on the cyclopropane ring and the reactivity of the


-bromo ketone moiety.
  • Quaternary Carbon Sensitivity: The C1 carbon (attached to Cl and C=O) has a long relaxation time (

    
    ), often disappearing in standard rapid-scan 13C experiments.
    
  • Impurity Overlap: Distinguishing the mono-bromo target from the di-bromo byproduct (common in over-bromination) requires precise chemical shift analysis.

Target Molecule Structure
  • Core: Cyclopropane ring.

  • Substituents: Chlorine at C1; Bromoacetyl group at C1.

  • Key Resonance Zones: Carbonyl (

    
    ), Alpha-methylene (
    
    
    
    ), Quaternary Ring Carbon (
    
    
    ), Ring Methylenes (
    
    
    ).
Comparative Data Analysis

The following data compares the spectral signature of the target molecule against its precursor to validate the bromination step.

Table 1: Chemical Shift Comparison (

, ppm in

)
Carbon PositionLabelPrecursor (Methyl Ketone)Target (

-Bromo Ketone)
Shift (

)
Signal Type
Carbonyl C=O204.5197.8 -6.7 (Upfield)Quaternary
Alpha-Carbon

-C
26.4 (

)
33.5 (

)
+7.1 (Downfield)Secondary
Quaternary Ring

43.244.8 +1.6Quaternary
Ring Methylene

16.117.5 +1.4Secondary

Interpretation: The most diagnostic indicator of successful conversion is the ~7 ppm upfield shift of the Carbonyl (due to the inductive effect of Br shielding the carbonyl C through field effects) and the deshielding of the alpha-carbon from 26 ppm to ~33-34 ppm. The "Heavy Atom Effect" of Bromine typically shields the attached carbon relative to Chlorine, keeping it distinct from


-chloro analogs (~45 ppm).
Table 2: Solvent System Performance (

vs.

)
FeatureChloroform-d (

)
DMSO-

Recommendation
Solubility ExcellentGood

preferred for routine checks.
C=O Resolution Sharp, distinct.Broadened due to dipole interaction.Use

for integration.
Exchangeable Protons Not visible (if hydrated).Visible (if enol/hydrate forms).Use

for stability studies.
Solvent Residual 77.16 ppm (Triplet)39.52 ppm (Septet)Critical: DMSO septet may overlap with

(~44 ppm).
Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, this protocol includes a "Internal Validity Check" step using HSQC to confirm the quaternary carbon assignment.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 30-50 mg of the analyte in 0.6 mL of

      
        (filtered through basic alumina if acidity is a concern to prevent degradation).
      
    • Why: High concentration is required for 13C detection of the quaternary C-Cl carbon.

  • Acquisition Parameters (Standard 13C):

    • Pulse Sequence: zgpg30 (Proton-decoupled).

    • Relaxation Delay (

      
      ):  Set to 3.0 - 5.0 seconds .
      
    • Causality: The quaternary

      
       and 
      
      
      
      carbons lack attached protons to facilitate relaxation via dipole-dipole interaction. A short
      
      
      will saturate these signals, causing them to disappear or have non-quantitative integrals.
    • Scans: Minimum 512 (for S/N > 50:1).

  • Validation (DEPT-135):

    • Run a DEPT-135 experiment immediately after.

    • Validation Logic:

      • 
         and Ring 
        
        
        
        : Inverted (Negative Phase) .
      • 
         and 
        
        
        
        : Invisible .
    • Result: If a peak at ~44 ppm disappears in DEPT but appears in standard 13C, it is confirmed as the Quaternary C-Cl.

  • Processing:

    • Apply Exponential Multiplication (LB = 1.0 - 2.0 Hz) to enhance S/N for the quaternary peaks.

Visualization: Structural Elucidation Workflow

The following diagram illustrates the logical flow for distinguishing the target from common impurities using NMR correlations.

G Sample Crude Reaction Mixture HNMR 1H NMR Screen (Check Methyl vs CH2) Sample->HNMR CNMR 13C NMR (CDCl3) D1 = 5.0s HNMR->CNMR If Purity > 80% Decision Peak at ~26 ppm? CNMR->Decision ResultA Precursor Present (Incomplete Rxn) Decision->ResultA Yes (Methyl) ResultB Target Confirmed (Peak at 33.5 ppm) Decision->ResultB No (Methylene only) Validation DEPT-135 / HSQC Confirm Cq vs Solvent ResultB->Validation Verify Cq-Cl

Caption: Figure 1. Decision tree for validating the bromination of 1-(1-chlorocyclopropyl)ethan-1-one using Carbon-13 NMR markers.

Mechanistic Insight: The Cyclopropyl Anomaly

Why do the ring carbons resonate at such high fields (15-20 ppm) despite the electron-withdrawing Chlorine?

  • Anisotropic Shielding: The cyclopropane ring possesses significant "double-bond character" (Banana bonds). The induced magnetic field creates a shielding cone above and below the ring plane, but the ring carbons themselves are often shielded relative to acyclic alkanes.

  • Substituent Effect: While Chlorine is electronegative (inductive deshielding), the geometric strain and orbital rehybridization of the cyclopropyl ring dampen this shift compared to an acyclic alkyl chloride (typically ~60 ppm). This places the

    
     uniquely at ~44 ppm, a "fingerprint" region often clear of interferences in 
    
    
    
    .
References
  • Preparation of Prothioconazole Intermediates

    • Ji, H., et al. (2017).[1] "Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one." Polish Journal of Chemical Technology.[2]

  • NMR Solvent Effects

    • Abraham, R. J., et al. (2006).[3][4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • General 13C Shift Data

    • Compound Interest.[2][5][6] (2015).[5] "A Guide to 13C NMR Chemical Shift Values."

  • Cyclopropane Spectral Characteristics

    • H. Reich. "Structure Determination Using NMR: Carbon-13 Chemical Shifts." University of Wisconsin-Madison.

Sources

Navigating the Synthesis of 2-bromo-1-(1-chlorocyclopropyl)ethanone: A Comparative Guide to Alternative Brominating Agents

Author: BenchChem Technical Support Team. Date: February 2026

For the modern medicinal chemist and process development scientist, the selective introduction of a bromine atom at the α-position of a ketone is a critical transformation. The resulting α-bromoketones are versatile synthetic intermediates, primed for a variety of nucleophilic substitutions and carbon-carbon bond-forming reactions. However, the seemingly straightforward α-bromination of 1-(1-chlorocyclopropyl)ethanone presents a unique set of challenges. The presence of a strained cyclopropyl ring, susceptible to ring-opening under harsh conditions, and the potential for competing reactions necessitate a careful selection of the brominating agent.

This in-depth technical guide provides a comparative analysis of alternative brominating agents for the synthesis of 2-bromo-1-(1-chlorocyclopropyl)ethanone. Moving beyond the conventional, we will explore the nuances of each reagent, from their reaction mechanisms and performance to their safety and handling considerations. This guide is designed to empower researchers to make informed decisions, optimizing their synthetic routes for yield, selectivity, and safety.

The Challenge: Balancing Reactivity and Selectivity

The α-bromination of ketones typically proceeds via an enol or enolate intermediate.[1] The choice of acidic or basic conditions to facilitate the formation of this intermediate, along with the nature of the brominating agent, significantly influences the reaction's outcome. With 1-(1-chlorocyclopropyl)ethanone, the primary concerns are:

  • Ring Stability: The strained cyclopropane ring is prone to cleavage under strongly acidic or Lewis acidic conditions, leading to undesired byproducts.

  • Selectivity: The reaction must selectively occur at the α-carbon of the ketone without affecting the cyclopropyl ring or the chloro-substituent.

  • Over-bromination: The formation of di- or poly-brominated species must be minimized.

  • Safety: Many traditional brominating agents, such as elemental bromine, are highly toxic and corrosive, requiring stringent safety protocols.[2]

This guide will compare the following classes of brominating agents in the context of these challenges.

Comparative Analysis of Brominating Agents

Brominating AgentAbbreviationTypical ConditionsAdvantagesDisadvantages
Elemental BromineBr₂Acid catalyst (e.g., HBr, AcOH)Readily available, inexpensiveHighly toxic, corrosive, difficult to handle, can lead to over-bromination and side reactions.
N-BromosuccinimideNBSRadical initiator or acid/base catalystSolid, easier to handle than Br₂, good for allylic and benzylic bromination, can be selective.[3]Can be sluggish for some ketones, requires careful control of reaction conditions to avoid side reactions.
Copper(II) BromideCuBr₂Reflux in organic solvents (e.g., CHCl₃/EtOAc)Heterogeneous, often highly selective for α-bromination, milder than Br₂.[4]Requires stoichiometric amounts, potential for metal contamination in the product.
Pyridinium Hydrobromide PerbromidePHPOrganic solvents (e.g., THF, AcOH)Solid, stable, provides a controlled release of bromine, often more selective than Br₂.Can be less reactive than Br₂, may require elevated temperatures.
Phenyltrimethylammonium TribromidePTATOrganic solvents (e.g., THF)Solid, stable, selective for α-bromination of ketones.[5]Preparation of the reagent is an additional step.

In-Depth Analysis of Brominating Agents

Elemental Bromine (Br₂)

Elemental bromine, typically in the presence of an acid catalyst like acetic acid or hydrobromic acid, is the most traditional method for α-bromination.[1]

Mechanism: The reaction proceeds through an acid-catalyzed enolization of the ketone, followed by nucleophilic attack of the enol on a bromine molecule.[1]

Bromination_Mechanism Ketone 1-(1-chlorocyclopropyl)ethanone Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H+ Enol Enol Intermediate Protonated_Ketone->Enol - H+ Bromonium Oxonium Ion Enol->Bromonium + Br2 Product 2-bromo-1-(1-chlorocyclopropyl)ethanone Bromonium->Product - H+ H_plus H+ Br2 Br-Br HBr HBr Br_minus Br-

Caption: Acid-catalyzed α-bromination mechanism.

Experimental Insights: While cost-effective, the high reactivity of Br₂ can lead to a lack of selectivity and the formation of di-brominated byproducts. For a substrate like 1-(1-chlorocyclopropyl)ethanone, the strongly acidic conditions required could promote ring-opening. Careful control of stoichiometry and reaction temperature is crucial.

N-Bromosuccinimide (NBS)

NBS is a versatile reagent that can act as a source of electrophilic bromine under various conditions.[3] For the α-bromination of ketones, it is often used with an acid catalyst or a radical initiator.

Mechanism: Under acidic conditions, the mechanism is similar to that of Br₂. In the presence of a radical initiator, the reaction can proceed via a radical chain mechanism.

NBS_Bromination_Workflow Start 1-(1-chlorocyclopropyl)ethanone + NBS Acid_Catalysis Acid Catalyst (e.g., p-TsOH) Start->Acid_Catalysis Radical_Initiation Radical Initiator (e.g., AIBN) Start->Radical_Initiation Ionic_Mechanism Ionic Pathway (Enol formation) Acid_Catalysis->Ionic_Mechanism Radical_Mechanism Radical Pathway Radical_Initiation->Radical_Mechanism Product 2-bromo-1-(1-chlorocyclopropyl)ethanone Ionic_Mechanism->Product Radical_Mechanism->Product

Caption: Pathways for NBS bromination of ketones.

Experimental Insights: NBS is a crystalline solid, making it significantly easier and safer to handle than liquid bromine.[3] The reaction can often be performed under milder conditions, which is advantageous for the sensitive cyclopropyl group. The use of a catalytic amount of acid can promote the desired ionic pathway.[6]

Copper(II) Bromide (CuBr₂)

CuBr₂ serves as both a source of bromine and a Lewis acid catalyst. It is particularly effective for the α-bromination of ketones.[4]

Mechanism: The reaction is believed to proceed through the formation of a copper enolate, followed by an intramolecular transfer of bromine.

Experimental Insights: CuBr₂ often provides high selectivity for mono-bromination and can be used under relatively mild, neutral conditions.[4][7] The heterogeneous nature of the reaction in some solvent systems can simplify work-up, as the copper salts can be removed by filtration. This method avoids the use of strong Brønsted acids, which is a significant advantage for the acid-sensitive substrate.

Pyridinium Hydrobromide Perbromide (PHP) and Phenyltrimethylammonium Tribromide (PTAT)

These are solid, stable sources of bromine that are considered milder and more selective than elemental bromine.[5][8] They are believed to deliver bromine in a more controlled manner.

Mechanism: These reagents exist in equilibrium with molecular bromine in solution, providing a low, steady concentration of the active brominating species. This controlled release helps to prevent over-bromination.

Experimental Insights: Both PHP and PTAT are crystalline solids that are easier to handle than bromine. They often lead to cleaner reactions with higher yields of the mono-brominated product. PTAT, in particular, has been noted for its high stability and ease of preparation.[5] These reagents are excellent alternatives when dealing with sensitive substrates where over-bromination or acid-catalyzed side reactions are a concern.

Experimental Protocols

The following are general, exemplary protocols that should be adapted and optimized for the specific substrate, 1-(1-chlorocyclopropyl)ethanone. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: α-Bromination using N-Bromosuccinimide (NBS)

Materials:

  • 1-(1-chlorocyclopropyl)ethanone

  • N-Bromosuccinimide (NBS), recrystallized

  • Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN)

  • p-Toluenesulfonic acid (p-TsOH) or Ammonium acetate (NH₄OAc) (catalytic amount)[9]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1-(1-chlorocyclopropyl)ethanone (1.0 eq) in CCl₄ or MeCN, add a catalytic amount of p-TsOH or NH₄OAc.

  • Add N-bromosuccinimide (1.05 - 1.1 eq) portion-wise over 15-30 minutes at room temperature.

  • Stir the reaction mixture at room temperature or gentle heat (40-50 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃ solution.

  • Wash the organic layer with saturated aqueous Na₂S₂O₃ solution to remove any unreacted bromine, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: α-Bromination using Copper(II) Bromide (CuBr₂)

Materials:

  • 1-(1-chlorocyclopropyl)ethanone

  • Copper(II) bromide (CuBr₂)

  • Chloroform (CHCl₃)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1-(1-chlorocyclopropyl)ethanone (1.0 eq) in a 1:1 mixture of chloroform and ethyl acetate, add copper(II) bromide (2.2 eq).[4]

  • Reflux the heterogeneous mixture and monitor the reaction progress by TLC or GC-MS. The disappearance of the black CuBr₂ and the appearance of the white CuBr indicates the reaction is proceeding.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the copper salts.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Protocol 3: α-Bromination using Phenyltrimethylammonium Tribromide (PTAT)

Materials:

  • 1-(1-chlorocyclopropyl)ethanone

  • Phenyltrimethylammonium tribromide (PTAT)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-(1-chlorocyclopropyl)ethanone (1.0 eq) in anhydrous THF.

  • Add phenyltrimethylammonium tribromide (1.0 eq) portion-wise to the stirred solution at room temperature.[5]

  • Monitor the reaction by TLC or GC-MS. The disappearance of the orange color of the reagent is an indicator of its consumption.

  • Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.

  • Wash the organic layer with saturated aqueous Na₂S₂O₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Safety and Handling

  • Elemental Bromine (Br₂): Extremely toxic, corrosive, and volatile.[2] Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield. Have a bromine spill kit readily available.

  • N-Bromosuccinimide (NBS): Irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Copper(II) Bromide (CuBr₂): Harmful if swallowed and causes skin and eye irritation. Avoid creating dust.

  • Pyridinium Hydrobromide Perbromide (PHP) and Phenyltrimethylammonium Tribromide (PTAT): Corrosive and lachrymatory. Handle with appropriate PPE.

Conclusion and Recommendations

The α-bromination of 1-(1-chlorocyclopropyl)ethanone requires a delicate balance between reactivity and the preservation of the cyclopropyl ring. While elemental bromine is a potent reagent, its hazardous nature and the potential for acid-catalyzed ring-opening make it a less desirable choice for this particular substrate.

N-Bromosuccinimide (NBS) under mildly acidic or neutral conditions offers a safer and more controlled alternative. Its solid form simplifies handling, and the reaction conditions can often be tuned to favor the desired mono-bromination.

For a highly selective and mild transformation, Copper(II) Bromide (CuBr₂) presents a compelling option. The avoidance of strong Brønsted acids is a key advantage in preserving the integrity of the cyclopropyl moiety.

Pyridinium Hydrobromide Perbromide (PHP) and Phenyltrimethylammonium Tribromide (PTAT) are also excellent choices for a controlled and selective bromination, with the added benefit of being easy-to-handle solids.

Ultimately, the optimal choice of brominating agent will depend on the specific requirements of the synthesis, including scale, desired purity, and available safety infrastructure. We recommend small-scale trials with NBS, CuBr₂, and either PHP or PTAT to determine the most efficient and selective method for the α-bromination of 1-(1-chlorocyclopropyl)ethanone in your laboratory setting.

References

  • Copper(II) bromide - Wikipedia. [URL: https://en.wikipedia.org/wiki/Copper(II)_bromide]
  • Jacques, J., & Marquet, A. (n.d.). SELECTIVE α-BROMINATION OF AN ARALKYL KETONE WITH PHENYLTRIMETHYLAMMONIUM TRIBROMIDE: 2-BROMOACETYL-6-METHOXYNAPHTHALENE AND 2,2-DIBROMOACETYL-6-METHOXYNAPHTHALENE. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0175]
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). [URL: https://www.dollychem.
  • Baxendale Group. (n.d.). Unsaturated ketones via copper(II) bromide mediated oxidation. [URL: https://baxendalegroup.org.
  • Phenyltrimethylammonium Tribromide: A Versatile Reagent in Organic Synthesis. [URL: https://www.researchgate.
  • One-Pot Synthesis of ω-Bromoesters From Aromatic Aldehydes and Diols Using Phenyltrimethylammonium Tribromide. [URL: https://www.researchgate.net/publication/287315570_One-Pot_Synthesis_of_w-Bromoesters_From_Aromatic_Aldehydes_and_Diols_Using_Phenyltrimethylammonium_Tribromide]
  • Paul, J. H., et al. (2009). Bromination of unsymmetrical ketones with cupric bromide. Product dependence on reaction conditions. Organic Preparations and Procedures International, 7(3), 149-154. [URL: https://www.researchgate.net/publication/249007626_Bromination_of_unsymmetrical_ketones_with_cupric_bromide_Product_dependence_on_reaction_conditions]
  • Pyridinium Hydrobromide Perbromide: A Versatile Reagent in Organic Synthesis. [URL: https://www.researchgate.
  • Kosower, E. M., et al. (1962). Bromination of Aliphatic Ketones with Copper(II) Bromide in Organic Solvents. I. The Reaction of Acetone with Copper(II) Bromide in Methanol. Bulletin of the Chemical Society of Japan, 35(3), 424-428. [URL: https://academic.oup.com/bullcsj/article-abstract/35/3/424/720512]
  • Kajigaeshi, S., et al. (n.d.). [PDF] A Facile Synthesis of α-Bromo Ketones by the Use of Tetrabutylammonium Tribromide. [URL: https://www.jstage.jst.go.jp/article/bcsj1926/61/4/61_4_1159/_pdf]
  • Sciencemadness.org. (2016, December 14). Bromoacetone from Copper (II) Bromide. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=59397]
  • Synthetic Access to Aromatic α-Haloketones. (2022, June 2). MDPI. [URL: https://www.mdpi.com/1420-3049/27/11/3599]
  • Pyrrolidone hydrotribromide: a brominating agent with selectivity for ketones. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040390182496X]
  • A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate. (2004, February 21). Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2004/cc/b315933g]
  • 2-Bromo-1-cyclopropylethan-1-one. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10920841]
  • A mild and efficient procedure for alpha-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate. (2004). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/14973588/]
  • Pyridinium Hydrobromide Perbromide. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/076.shtm]
  • Rammurthy, B., et al. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. The Royal Society of Chemistry. [URL: https://www.rsc.
  • Photochemical α-Bromination of Ketones Using N-Bromosuccinimide: A Simple, Mild and Efficient Method. [URL: https://www.researchgate.net/publication/257850974_Photochemical_a-Bromination_of_Ketones_Using_N-Bromosuccinimide_A_Simple_Mild_and_Efficient_Method]
  • Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. (2024, February 21). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10882195/]
  • N-Bromosuccinimide. (2019, July 6). [URL: https://en.wikipedia.org/wiki/N-Bromosuccinimide]
  • BROMINATIONS CONDUCTED WITH PYRIDINIUM BROMIDE PERBROMIDE. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo01098a613]
  • Halogenation. [URL: https://www.chem.ucla.
  • Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone. (n.d.). Google Patents. [URL: https://patents.google.
  • α-Bromoketone synthesis by bromination. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C2-H/ketones/bromoketones.shtm]
  • Halogenation Of Ketones via Enols. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. [URL: https://www.researchgate.net/publication/283488771_Synthesis_of_various_cyclopropyl_methyl_bromide_and_its_derivatives_from_ketones_andor_aldehydes_and_some_b-dicarbonyl_compounds_in_the_presence_of_BrCN_and_Et3N]
  • 2-hydroxymethyl-2-cyclopentenone. Organic Syntheses Procedure. [URL: http://orgsyn.org/demo.aspx?prep=cv6p0666]
  • 2-Bromo 1-cyclopropyl ethanone. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sial/69267750]
  • Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. (n.d.). SciRP.org. [URL: https://www.scirp.org/html/3-1240167_25421.htm]
  • Alpha Bromination of Carboxylic Acids. (2024, March 17). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/22%3A_Carbonyl_Alpha-Substitution_Reactions/22.
  • 2-Chloro-1-(1-chlorocyclopropyl)ethanone. Benchchem. [URL: https://www.benchchem.com/product/bcp10001]
  • Di-alpha-halogenation of ketones in acidic medium. (2019, June 8). Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.
  • [PDF] A Novel and Green Approach for the Synthesis of α-Bromo Aromatic Ketones. (2017, December 29). Asian Journal of Organic & Medicinal Chemistry. [URL: https://ajomc.
  • A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS). Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit1/128.shtm]
  • Ethanone, 2-bromo-1-phenyl-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C70111&Type=IR-SPEC&Index=1]
  • Selective α-bromination of aryl carbonyl compounds: prospects and challenges. [URL: https://www.semanticscholar.org/paper/Selective-%CE%B1-bromination-of-aryl-carbonyl-prospects-Macharla-Nappunni/9c1d06e23659223126f5827725e2e8e3d09a7f6f]
  • Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. (n.d.). Google Patents. [URL: https://patents.google.
  • Bromination of Alkenes - The Mechanism. (2013, March 15). Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones. (2025, December). Benchchem. [URL: https://www.benchchem.
  • 2-Bromo-1-(1-hydroxynaphthalen-2-YL)ethanone. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-1-_1-hydroxynaphthalen-2-YL_ethanone]

Sources

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